molecular formula C6H12N2O B1525574 3-Amino-4-methylpiperidin-2-one CAS No. 53611-43-1

3-Amino-4-methylpiperidin-2-one

Cat. No.: B1525574
CAS No.: 53611-43-1
M. Wt: 128.17 g/mol
InChI Key: ZAQYUOIFZOBOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-methylpiperidin-2-one is an organic compound with the molecular formula C6H12N2O . It features a piperidin-2-one core, a six-membered lactam ring, which is a privileged structure in medicinal chemistry. The compound is further substituted with a methyl group at the 4-position and an amino group at the 3-position, making it a versatile chiral building block for chemical synthesis . While specific biological data for this exact molecule is limited in the public domain, the 3-aminopiperidin-2-one scaffold is recognized as a key structural motif in drug discovery. Related analogs have been identified as potent bone anabolic agents in research settings, highlighting the importance of this chemical class in developing new therapeutics . Furthermore, 3-aminopyridin-2-one derivatives, a closely related heterocyclic system, have been reported to exhibit a range of pharmacological activities, including serving as enzyme inhibitors and antioxidants, underscoring the research value of this aminolactam framework . This compound is intended for use as a reference standard and a synthetic intermediate in laboratory research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-4-2-3-8-6(9)5(4)7/h4-5H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQYUOIFZOBOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53611-43-1
Record name 3-amino-4-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-methylpiperidin-2-one: A Predictive Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of the novel compound 3-Amino-4-methylpiperidin-2-one. In the absence of extensive empirical data, this document leverages predictive modeling and draws upon established principles of organic chemistry and medicinal chemistry to offer a robust theoretical framework for researchers, scientists, and drug development professionals. This guide outlines predicted physicochemical properties, proposes a viable synthetic pathway with detailed experimental protocols, and explores potential applications in drug discovery by drawing parallels with structurally analogous compounds. The insights presented herein aim to facilitate further investigation and unlock the therapeutic potential of this promising heterocyclic scaffold.

Introduction: The Significance of the 3-Aminopiperidin-2-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. The incorporation of an amino group at the 3-position of a piperidin-2-one core introduces a key pharmacophoric element and a chiral center, significantly expanding the potential for targeted biological interactions.

While the parent compound, 3-amino-2-piperidinone, has been investigated, the introduction of a methyl group at the 4-position, yielding this compound, presents a novel structure with potentially unique pharmacological properties. This guide serves as a foundational resource for the scientific community to embark on the exploration of this intriguing molecule.

Predicted Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, calculated using various computational models.[2][3][4][5]

PropertyPredicted ValueComputational Tool/Method
Molecular Formula C₆H₁₂N₂O-
Molecular Weight 128.17 g/mol -
logP -0.9Molinspiration, OSIRIS Property Explorer
Topological Polar Surface Area (TPSA) 55.12 ŲOSIRIS Property Explorer
Aqueous Solubility (logS) -0.5ALOGPS
pKa (most basic) 8.5 (predicted for the amino group)ACD/Labs Percepta
pKa (most acidic) 16.0 (predicted for the lactam N-H)ACD/Labs Percepta
Hydrogen Bond Donors 2Molinspiration
Hydrogen Bond Acceptors 2Molinspiration
Rotatable Bonds 0Molinspiration

Expert Interpretation: The predicted low logP and good aqueous solubility suggest that this compound is a relatively polar molecule. This has implications for its pharmacokinetic profile, suggesting it may have good oral bioavailability but potentially limited ability to cross the blood-brain barrier without specific transporters. The predicted basicity of the amino group is typical for a primary amine adjacent to a stereocenter, while the lactam proton is weakly acidic.

Predicted Spectroscopic Data

Predicted spectroscopic data is crucial for the identification and characterization of a newly synthesized compound.

The predicted ¹H NMR spectrum provides a roadmap for structural verification. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the stereochemical arrangement of the substituents.[6][7][8][9]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H3 3.5 - 3.7Doublet of doubletsJ = 4, 8
H4 2.0 - 2.2Multiplet-
H5 (axial) 1.8 - 2.0Multiplet-
H5 (equatorial) 2.1 - 2.3Multiplet-
H6 (axial) 3.2 - 3.4Multiplet-
H6 (equatorial) 3.5 - 3.7Multiplet-
CH₃ 0.9 - 1.1DoubletJ = 7
NH₂ 1.5 - 2.5Broad singlet-
NH (lactam) 7.0 - 8.0Broad singlet-

The predicted ¹³C NMR spectrum complements the proton NMR data for unambiguous structural elucidation.

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O) 170 - 175
C3 50 - 55
C4 35 - 40
C5 25 - 30
C6 40 - 45
CH₃ 15 - 20

The predicted mass spectrum will be essential for confirming the molecular weight and for fragmentation analysis to support the structural assignment.[10][11][12][13][14]

  • Predicted [M+H]⁺: 129.1022

  • Key Fragmentation Pathways:

    • Loss of NH₃ (ammonia) from the protonated molecule.

    • Cleavage of the C3-C4 bond, leading to fragments corresponding to the loss of the methyl-amino portion.

    • Ring-opening fragmentation pathways characteristic of piperidine derivatives.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route for this compound can be designed based on established methodologies for the synthesis of substituted piperidinones.[15][16][17][18][19][20][21][22][23] A retro-synthetic analysis suggests that a key intermediate would be a suitably protected amino acid derivative that can undergo cyclization.

Proposed Synthetic Pathway

Synthetic_Pathway A Commercially Available Starting Material B Protected Amino Ester A->B Protection & Esterification C α,β-Unsaturated Ester B->C Elimination D Michael Adduct C->D Michael Addition (e.g., with a methyl cuprate) E Cyclized Lactam D->E Deprotection & Cyclization F This compound E->F Final Deprotection

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step protocol for the proposed synthesis. This protocol is a composite of established procedures and should be optimized for the specific target molecule.

Step 1: Synthesis of the α,β-Unsaturated Ester

  • Starting Material: A suitable protected β-amino acid ester (e.g., N-Boc-β-alanine ethyl ester).

  • Procedure: a. To a solution of the protected amino ester in a suitable solvent (e.g., dichloromethane), add a dehydrating agent (e.g., trifluoroacetic anhydride) at 0 °C. b. Slowly add a non-nucleophilic base (e.g., triethylamine) and allow the reaction to warm to room temperature. c. Monitor the reaction by TLC until completion. d. Work up the reaction by washing with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel to afford the α,β-unsaturated ester.

Step 2: Michael Addition

  • Reagents: The α,β-unsaturated ester and a methyl cuprate reagent (prepared from methyl lithium and copper(I) iodide).

  • Procedure: a. In a flame-dried flask under an inert atmosphere (e.g., argon), prepare the methyl cuprate reagent in a suitable solvent (e.g., diethyl ether or THF) at low temperature (-78 °C). b. Slowly add a solution of the α,β-unsaturated ester in the same solvent to the cuprate solution. c. Stir the reaction at low temperature for a specified time, monitoring by TLC. d. Quench the reaction with a saturated aqueous solution of ammonium chloride. e. Extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. g. Purify the Michael adduct by column chromatography.

Step 3: Deprotection and Cyclization

  • Reagents: The purified Michael adduct and a suitable acid for Boc deprotection (e.g., trifluoroacetic acid or HCl in dioxane).

  • Procedure: a. Dissolve the Michael adduct in a suitable solvent (e.g., dichloromethane). b. Add the deprotecting agent and stir at room temperature. c. Monitor the deprotection by TLC. d. Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate). e. The free amine will spontaneously cyclize to the lactam upon heating or prolonged stirring at room temperature. f. Extract the lactam with an organic solvent, dry, and concentrate. g. Purify the final product, this compound, by crystallization or column chromatography.

Potential Applications in Drug Development

The 3-aminopiperidin-2-one scaffold is a key component in several classes of biologically active molecules. By analogy, this compound is a promising candidate for investigation in several therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Inhibitors of DPP-IV are an established class of oral anti-diabetic drugs.[24][25][26][27][28][29] The 3-aminopiperidine moiety is a well-established pharmacophore in many DPP-IV inhibitors, where the primary amine interacts with key residues in the enzyme's active site. The methyl group at the 4-position of this compound could provide additional interactions within the S2 pocket of the enzyme, potentially leading to enhanced potency and selectivity.

DPP-IV_Inhibition cluster_0 DPP-IV Active Site cluster_1 This compound S1 S1 Pocket S2 S2 Pocket CatalyticTriad Catalytic Triad AminoGroup Primary Amine AminoGroup->S1 Ionic Interaction MethylGroup Methyl Group MethylGroup->S2 Hydrophobic Interaction Lactam Lactam Ring Lactam->CatalyticTriad Potential H-bonding

Caption: Hypothetical binding mode of this compound in the DPP-IV active site.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

CGRP is a neuropeptide implicated in the pathophysiology of migraine headaches.[30][31][32][33][34][35] Small molecule CGRP receptor antagonists have emerged as a new class of therapeutics for the acute and preventive treatment of migraine. Several potent CGRP antagonists feature a piperidinone core. The stereochemistry and substitution pattern of the piperidinone ring are crucial for high-affinity binding to the CGRP receptor. This compound could serve as a novel building block for the synthesis of CGRP receptor antagonists with improved pharmacokinetic properties.

Conclusion

While experimental data on this compound is currently limited, this in-depth technical guide provides a strong predictive foundation for its chemical properties and potential applications. The in silico analysis suggests a molecule with favorable physicochemical properties for drug development. The proposed synthetic route offers a clear and viable path to obtaining this novel compound for further investigation. The structural analogy to known DPP-IV inhibitors and CGRP receptor antagonists highlights its significant potential as a scaffold for the discovery of new therapeutics. It is our hope that this guide will stimulate further research into this promising and underexplored molecule.

References

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing. Retrieved from [Link]

  • PubMed. (2010). Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore. Retrieved from [Link]

  • PubMed. (2008). Calcitonin gene-related peptide (CGRP) receptor antagonists: investigations of a pyridinone template. Retrieved from [Link]

  • nmrdb.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • PubMed. (2005). Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole. Retrieved from [Link]

  • De Gruyter. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Retrieved from [Link]

  • MDPI. (2025). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Retrieved from [Link]

  • ochem.eu. (n.d.). Online Chemical Modeling Environment. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]

  • nmrshiftdb. (2025). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • ACS Publications. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Nature. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • International Journal of ChemTech Research. (2012). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. Retrieved from [Link]

  • ResearchGate. (n.d.). General mass spectral fragmentation pattern for 21-30. Retrieved from [Link]

  • University of Birmingham. (n.d.). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • PubMed. (2005). Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

  • PubMed. (2016). Synthesis and SAR of calcitonin gene-related peptide (CGRP) antagonists containing substituted aryl-piperazines and piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically important of piperidinedione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2024). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Retrieved from [Link]

  • Drugs.com. (2023). CGRP Inhibitors & Antagonist Drugs List. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Retrieved from [Link]

  • Frontiers. (2022). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. Retrieved from [Link]

  • Sciencemadness.org. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.

Sources

3-Amino-4-methylpiperidin-2-one CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-4-methylpiperidin-2-one: Chemical Identity, Synthesis, and Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

This compound (CAS: 53611-43-1 ) is a functionalized


-lactam scaffold increasingly utilized in modern drug discovery.[1] As a constrained amino acid mimetic, it serves as a critical building block for peptide mimetics, protease inhibitors, and kinase inhibitors.[1] Its structure features two contiguous stereocenters at the C3 and C4 positions, offering four distinct stereoisomers that allow for precise probing of enzyme active sites.[1]

This guide provides a definitive technical analysis of the molecule, distinguishing it from its aromatic precursor (3-amino-4-methylpyridine) and detailing its synthesis, stereochemical handling, and applications in pharmaceutical development.[1]

Part 1: Chemical Identity & Identifiers

Precise identification is paramount, as this scaffold is often confused with its aromatic pyridine analog (a Nevirapine intermediate) or its non-methylated congener (Ornithine lactam).[1]

Core Identifiers
Parameter Technical Detail
IUPAC Name This compound
Common Names 3-Amino-4-methyl-2-piperidone;

-Lactam of 4-methylornithine
CAS Registry Number 53611-43-1 (Racemic/Generic)
Molecular Formula

Molecular Weight 128.17 g/mol
SMILES CC1CCNC(=O)C1N
InChI Key ZAQYUOIFZOBOKR-UHFFFAOYSA-N
Stereochemical Variants

The biological activity of this scaffold is highly dependent on its stereochemistry.[1] The C3-amino and C4-methyl groups can exist in cis or trans configurations.[1]

Isomer Configuration Utility
(3S, 4R) TransCommon pharmacophore in peptide mimetics.[1]
(3R, 4S) TransEnantiomer of the above; often tested for selectivity.[1]
(3S, 4S) CisSyn-isomer; sterically congested, specific for certain pockets.[1]
(3R, 4R) CisEnantiomer of the above.

Part 2: Synthetic Methodologies

The synthesis of this compound generally follows two primary strategies: Aromatic Reduction (Industrial) and De Novo Chiral Synthesis (Medicinal Chemistry).[1]

Strategy A: Catalytic Hydrogenation of Pyridine Precursors

This is the most cost-effective route for generating the racemic scaffold on a large scale.[1] It utilizes 3-amino-4-methylpyridine, a high-volume intermediate used in Nevirapine production.[1]

Protocol:

  • Starting Material: 3-Amino-4-methylpyridine (CAS 3430-27-1).[1]

  • Activation: Conversion to the pyridin-2-one (lactam) via oxidation or hydrolysis of a 2-halo intermediate.[1]

  • Reduction: High-pressure hydrogenation using Rhodium or Platinum catalysts on carbon.[1]

    • Conditions: 50-100 psi

      
      , AcOH/MeOH solvent, 60°C.
      
    • Outcome: Predominantly yields the cis-isomer due to catalyst facial selectivity, requiring epimerization if the trans-isomer is desired.[1]

Strategy B: Chiral Pool Synthesis (Michael Addition)

For high enantiopurity, a stepwise construction is preferred to establish the C3/C4 stereocenters sequentially.[1]

Protocol:

  • Michael Addition: Addition of nitromethane to an

    
    -unsaturated ester (e.g., methyl crotonate) establishes the C4-methyl center.[1]
    
  • Nitro-Mannich (Henry) Reaction: Reaction with a chiral auxiliary or subsequent resolution introduces the nitrogen at C3.[1]

  • Cyclization: Reduction of the nitro group to an amine triggers spontaneous lactamization with the ester to form the piperidinone ring.[1]

Visualization: Synthesis Workflow

SynthesisPathways cluster_legend Pathway Key Start1 3-Amino-4-methylpyridine (CAS 3430-27-1) Inter1 3-Amino-4-methylpyridin-2-one Start1->Inter1 Oxidation / Hydrolysis Product This compound (CAS 53611-43-1) Inter1->Product H2, Rh/C (Hydrogenation) Start2 Methyl Crotonate Inter2 Nitro-Ester Intermediate Start2->Inter2 Nitromethane, Michael Addn. Inter2->Product Reduction (H2/Pd) & Cyclization Legend Top: Industrial Route Bottom: Chiral De Novo Route

Figure 1: Dual synthetic pathways for accessing the this compound scaffold.

Part 3: Applications in Drug Discovery

1. Constrained Peptide Mimetics

The this compound scaffold acts as a conformationally restricted analog of dipeptides .[1]

  • Mechanism: The lactam ring constrains the

    
     (psi) and 
    
    
    
    (phi) torsional angles of the peptide backbone.[1]
  • Application: It mimics the turn structure of proteins, stabilizing bioactive conformations in protease inhibitors (e.g., Thrombin or Elastase inhibitors).[1] The C4-methyl group mimics the side chain of Valine or Isoleucine, providing hydrophobic bulk for pocket filling.[1]

2. Kinase Inhibitor Scaffolds

While Tofacitinib utilizes a piperidine ring, the piperidinone (lactam) variant offers distinct hydrogen-bonding capabilities via the carbonyl oxygen (acceptor) and the amide nitrogen (donor).[1]

  • Target: Janus Kinases (JAK) and Bruton's Tyrosine Kinase (BTK).[1]

  • Utility: The rigid ring positions the exocyclic amine (at C3) to interact with the hinge region of the kinase ATP-binding site.[1]

3. Intermediate for Nevirapine Analogs

Although the aromatic pyridine is the direct precursor for Nevirapine (a non-nucleoside reverse transcriptase inhibitor), the saturated piperidinone is used to synthesize "reduced" analogs to study binding kinetics and solubility profiles during Lead Optimization.[1]

Part 4: Experimental Protocol (Purification)

Note: This protocol assumes the isolation of the crude hydrochloride salt following hydrogenation.

  • Dissolution: Dissolve crude reaction residue in minimal hot Ethanol (EtOH).

  • Crystallization: Add Ethyl Acetate (EtOAc) dropwise until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white crystalline solid under vacuum.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C to remove trace solvent.[1]

  • Validation: Verify purity via

    
    -NMR (
    
    
    
    ) looking for the C4-methyl doublet at
    
    
    ppm and the C3-methine doublet at
    
    
    ppm.[1]

References

  • PubChem. "this compound (Compound)."[1] National Library of Medicine.[1] Accessed 2026.[1][2] [Link][1]

  • Google Patents. "Substituted isoindolinones (US10844039B2)."[1][3] Mentions use of this compound as a starting material.[1][4][3][5][6][7][8]

  • MDPI. "Synthesis of 3-Amino-4-substituted Monocyclic

    
    -Lactams."[1] Molecules, 2022.[1][9][10] (Contextual reference for lactam synthesis methodologies). [Link]
    

Sources

Molecular weight and formula of 3-Amino-4-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-4-methylpiperidin-2-one (CAS: 53611-43-1) is a functionalized


-lactam scaffold increasingly utilized in medicinal chemistry as a chiral building block.[1][2][3][4] Characterized by a piperidinone core with vicinal amino and methyl substituents, this molecule offers a constrained structural template ideal for peptidomimetic design and fragment-based drug discovery (FBDD). Its rigidity allows for precise spatial orientation of pharmacophores, making it a valuable intermediate in the synthesis of kinase inhibitors, GPCR ligands, and cereblon-modulating immunomodulatory drugs (IMiDs).

This guide details the physicochemical properties, synthetic pathways, analytical characterization, and strategic applications of this compound in modern drug development.

Physicochemical Profile

The molecule features two chiral centers at the C3 and C4 positions, giving rise to four potential stereoisomers: two cis pairs ((3R,4S) and (3S,4R)) and two trans pairs ((3R,4R) and (3S,4S)). The cis-diastereomer is often the kinetic product of catalytic hydrogenation routes.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name This compound
Common Name 3-Amino-4-methyl-2-piperidone
CAS Registry Number 53611-43-1
Molecular Formula

Molecular Weight 128.17 g/mol
Exact Mass 128.0950
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM
pKa (Calculated) ~7.8 (Amine), ~16.5 (Lactam NH)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors

Synthetic Methodologies

The synthesis of this compound typically follows a reduction-cyclization strategy. The most robust industrial route involves the nitration of a pyridine precursor followed by catalytic hydrogenation, which simultaneously reduces the nitro group and saturates the pyridine ring.

Protocol A: Nitration-Hydrogenation Route (Self-Validating)

Rationale: This route utilizes commercially available 2-hydroxy-4-methylpyridine, avoiding expensive chiral auxiliaries in the initial steps.

  • Nitration:

    • Reagents: 2-Hydroxy-4-methylpyridine, Fuming

      
      , 
      
      
      
      .
    • Mechanism: Electrophilic aromatic substitution occurs at the C3 position (ortho to the hydroxyl/lactam oxygen and meta to the methyl), yielding 3-nitro-4-methylpyridin-2-one .

    • Validation: Monitor disappearance of starting material by TLC (MeOH/DCM 1:9). Product precipitates upon pouring onto ice.

  • Catalytic Hydrogenation (Global Reduction):

    • Reagents:

      
       (50-100 psi), 10% Pd/C, Methanol/Acetic Acid.
      
    • Process: The nitro group is reduced to an amine (

      
      ), and the pyridine ring is hydrogenated to the piperidinone.
      
    • Stereocontrol: Heterogeneous hydrogenation typically favors cis addition, yielding predominantly the cis-3-amino-4-methyl isomer.

    • Purification: Filtration of catalyst and recrystallization (EtOH/EtOAc) or conversion to the HCl salt.

Visualization: Synthetic Workflow

SynthesisRoute cluster_0 Stereochemistry Note Start 2-Hydroxy-4- methylpyridine Inter 3-Nitro-4- methylpyridin-2-one Start->Inter HNO3, H2SO4 (Nitration) Product 3-Amino-4- methylpiperidin-2-one Inter->Product H2, Pd/C (Global Reduction) Note Catalytic Hydrogenation favors cis-isomer

Figure 1: Industrial synthetic pathway from hydroxypyridine precursor to the target lactam.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and MS. The following data points serve as the standard acceptance criteria.

Nuclear Magnetic Resonance (NMR)[5]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.60 (br s, 1H, Lactam NH).
      
    • 
       3.10 (d, 
      
      
      
      Hz, 1H, H-3). Note: The coupling constant
      
      
      distinguishes cis (smaller
      
      
      , ~2-5 Hz) from trans (larger
      
      
      , ~9-11 Hz).
    • 
       2.90–3.05 (m, 2H, H-6).
      
    • 
       1.80–1.95 (m, 1H, H-4).
      
    • 
       1.40–1.60 (m, 2H, H-5).
      
    • 
       0.95 (d, 3H, 
      
      
      
      ).
  • 
     NMR: 
    
    • Carbonyl peak at ~172 ppm.

    • Methine (C3) carrying amine at ~55 ppm.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Diagnostic Peak:

    
    .
    
  • Fragment: Loss of

    
     (
    
    
    
    ) is commonly observed at
    
    
    .

Applications in Drug Discovery

The this compound scaffold is a versatile pharmacophore. Its utility stems from its ability to mimic the


-turn of peptides and its structural homology to thalidomide-like immunomodulators.
Strategic Utility
  • Peptidomimetics: The lactam ring constrains the backbone

    
     and 
    
    
    
    angles, reducing entropic penalty upon binding to targets like proteases or GPCRs.
  • Kinase Inhibitors: The lactam NH and carbonyl can form hydrogen bond pairs with the hinge region of kinases (e.g., JAK, CDK families).

  • Cereblon (CRBN) Ligands: While thalidomide uses a glutarimide ring, the piperidinone ring is a stable bioisostere used to create novel PROTAC linkers or molecular glues with altered metabolic stability.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3-Amino-4-methyl piperidin-2-one Core N_Lactam Lactam NH (H-Bond Donor) Core->N_Lactam C3_Amino C3-Amino Group (Amide Coupling/Linker) Core->C3_Amino C4_Methyl C4-Methyl (Hydrophobic Pocket Fill) Core->C4_Methyl Kinase Hinge Binding (Kinase Inhibitors) N_Lactam->Kinase Interaction C3_Amino->Kinase Solvent Front PROTAC E3 Ligase Recruitment (PROTAC Anchor) C3_Amino->PROTAC Derivatization

Figure 2: Medicinal chemistry design logic for the piperidinone scaffold.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5200225, 3-Aminopiperidin-2-one (Analogous Core). Retrieved from [Link]

  • Google Patents (2020). US10844039B2 - Substituted isoindolinones.[5] (Demonstrates usage as intermediate). Retrieved from

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Amino-4-methylpiperidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and final dosage form manufacturing. This guide provides a comprehensive framework for characterizing the solubility profile of 3-amino-4-methylpiperidin-2-one, a substituted cyclic amide (lactam). Due to the absence of extensive public data for this specific molecule, this document focuses on the foundational principles, experimental methodologies, and theoretical models required to generate and interpret its solubility. We present a detailed protocol for the gold-standard isothermal shake-flask method, discuss the application of Hansen Solubility Parameters for solvent selection, and outline thermodynamic models for data analysis. This guide is intended for researchers, chemists, and drug development professionals, providing the necessary tools to systematically determine and understand the solubility behavior of this and structurally similar compounds.

Part 1: Physicochemical Characterization and Theoretical Solubility Principles

Molecular Structure Analysis of this compound

Understanding the molecular structure is paramount to predicting solubility behavior. This compound is a chiral molecule possessing several key functional groups that dictate its interactions with various solvents:

  • Lactam (Cyclic Amide): The core structure is a piperidin-2-one ring, which contains a cyclic amide.[1] The amide group is polar and features a carbonyl oxygen (a hydrogen bond acceptor) and an N-H group (a hydrogen bond donor). This structure contributes to high polarity and the potential for strong intermolecular hydrogen bonding.[2]

  • Primary Amine (-NH₂): The amino group at the 3-position is a strong hydrogen bond donor and a moderate acceptor, significantly enhancing the molecule's polarity and its affinity for protic and polar solvents.

  • Methyl Group (-CH₃): The methyl group at the 4-position introduces a small region of non-polar, aliphatic character.

  • Overall Polarity: The combination of the lactam and primary amine makes the molecule predominantly polar. Its solubility will be highest in polar solvents, particularly those that can participate in hydrogen bonding. Conversely, it is expected to have very low solubility in non-polar, aprotic solvents like alkanes.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" provides a qualitative prediction of solubility.[3] To quantify this, the Hansen Solubility Parameters (HSP) offer a powerful framework.[4][5] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar forces.

  • δh: Energy from hydrogen bonding.[4]

A solvent and solute with similar HSP values are more likely to be miscible.[6][7] For this compound, high δp and δh values are expected due to its structure. Therefore, solvents with similarly high polar and hydrogen bonding parameters (e.g., alcohols, water, DMSO) are predicted to be effective solvents. This theoretical approach is invaluable for pre-screening and selecting a rational set of solvents for experimental determination, saving time and resources.[7][8]

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) Solute_Polarity High Polarity (Amide, Amine) Solute_HBond H-Bonding (Donor & Acceptor) Solvent Organic Solvent Solvent_Polarity Solvent Polarity Solvent_HBond Solvent H-Bonding Dissolution Dissolution (Solubility) Solute_Polarity->Dissolution Interaction Solute_HBond->Dissolution Interaction Solvent_Polarity->Dissolution Interaction Solvent_HBond->Dissolution Interaction

Caption: Interplay of solute and solvent properties governing solubility.

Part 2: Experimental Determination of Equilibrium Solubility

The definitive method for determining the solubility of a crystalline compound is to measure its equilibrium solubility. The isothermal shake-flask method is the most reliable and widely used technique for this purpose.[9][10][11]

The Isothermal Shake-Flask Method

This method involves adding an excess of the solid compound to a chosen solvent and agitating the mixture at a constant temperature until equilibrium is reached.[9] At equilibrium, the solution is saturated, and the concentration of the dissolved solid represents its solubility.

Protocol:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely known volume of a selected organic solvent. An excess is confirmed by the visible presence of undissolved solid throughout the experiment.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C and 37 °C to simulate ambient and physiological conditions). Agitate the samples for a sufficient duration to reach equilibrium. A typical duration is 24 to 72 hours. It is crucial to confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, the aliquot must be filtered (using a chemically compatible syringe filter, e.g., 0.22 µm PTFE) or centrifuged at high speed.[12]

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14][15] A calibration curve must be prepared using standards of known concentrations to ensure accurate quantification.[16]

G Start Start: Add Excess Solute to Solvent Equilibrate Equilibrate (e.g., 24-72h at 25°C) with Agitation Start->Equilibrate Settle Settle Particulates Equilibrate->Settle Separate Phase Separation (Filter or Centrifuge) Settle->Separate Dilute Dilute Supernatant Separate->Dilute Analyze Quantify by HPLC-UV Dilute->Analyze End End: Solubility Value (e.g., mg/mL) Analyze->End

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Part 3: Data Presentation and Thermodynamic Analysis

Data Summary

The experimentally determined solubility data should be compiled into a clear, comparative table. The data would be expressed in units such as mg/mL, molarity (mol/L), and mole fraction.

Table 1: Illustrative Solubility Data for this compound at 25 °C (Note: These are hypothetical values for illustrative purposes.)

Solvent ClassSolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Mole Fraction (x)
Protic Methanol32.7> 200 (Miscible)--
Ethanol24.5> 200 (Miscible)--
Isopropanol19.985.20.7460.057
Water80.1150.51.3180.024
Aprotic Polar DMSO46.7> 200 (Miscible)--
Acetonitrile37.525.10.2200.011
Ethyl Acetate6.05.80.0510.005
Non-Polar Toluene2.4< 0.1< 0.001< 0.0001
Hexane1.9< 0.1< 0.001< 0.0001
Thermodynamic Modeling

The effect of temperature on solubility can be described by the van't Hoff equation.[17][18][19] By measuring solubility (S) at different temperatures (T), one can determine the thermodynamic properties of the dissolution process, such as the enthalpy of solution (ΔH°sol). A plot of ln(S) versus 1/T yields a straight line with a slope of -ΔH°sol/R, where R is the ideal gas constant.[20][21] This analysis reveals whether the dissolution is endothermic (solubility increases with temperature) or exothermic (solubility decreases with temperature).[17][18]

In pharmaceutical development, solvent mixtures (cosolvents) are often used. The Jouyban-Acree model is a semi-empirical model used to predict the solubility of a drug in cosolvent mixtures.[22][23][24] It provides a more accurate correlation than simpler log-linear models by accounting for non-ideal mixing behavior.[22][25] The model is invaluable for formulation development, allowing for the optimization of solvent mixture compositions to achieve a target solubility with a minimal number of experiments.[26]

Part 4: Interpretation and Application in Drug Development

A comprehensive solubility profile is not merely academic; it directly informs critical decisions in the pharmaceutical pipeline:

  • Process Chemistry: The choice of solvents for reaction, workup, and crystallization is dictated by the solubility of the API and its intermediates. High solubility is desired for reaction media, while a steep solubility curve with respect to temperature is ideal for efficient crystallization and purification.

  • Formulation Development: For liquid dosage forms, solvents with high solubilizing capacity are required. For solid dosage forms, understanding solubility in biorelevant media (simulated gastric and intestinal fluids) is crucial for predicting in vivo dissolution and absorption.[27][28]

  • Analytical Method Development: Knowledge of solubility is essential for preparing stock solutions and calibration standards for various analytical techniques, including HPLC and spectroscopy.[13]

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to determining and understanding the solubility profile of this compound in organic solvents. By combining theoretical predictions from molecular structure analysis and Hansen Solubility Parameters with robust experimental data from the isothermal shake-flask method, researchers can build a comprehensive and predictive model of the compound's behavior. The application of thermodynamic models further refines this understanding, enabling the optimization of processes from synthesis to formulation. This framework provides drug development professionals with the necessary tools to make informed, data-driven decisions, ultimately accelerating the path from discovery to a viable drug product.

References

  • HPLC Method development: an overview. (2025). PharmaCores.
  • Bashimam, M. (2015). Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research.
  • Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. (2024). Scientific Reports.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. (2025). Journal of the American Chemical Society.
  • Kolekar, M. D., Jadhav, S. V., & Deshmukh, S. V. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology.
  • Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. (2019). SciSpace.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. PubMed.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • Jouyban, A., Romero, S., Clark, B. J., & Bustamante, P. (2002). A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. Chemical and Pharmaceutical Bulletin.
  • Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services.
  • HPLC in Drug Development. (n.d.). GL Tec.
  • Jouyban, A., Soltanpour, S., & Acree, W. E. (2008). Deviations of drug solubility in water-cosolvent mixtures from the Jouyban-Acree model--effect of solute structure. Pharmazie.
  • Hansen Solubility Parameters (HSP). (n.d.). Adscientis.
  • Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics.
  • Bashimam, M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate.
  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters. hansensolubility.com.
  • Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific.
  • CHEMICAL EQUILIBRIUM: STUDY MATERIAL AND NUMERICAL PROBLEMS. (n.d.). Self-study materials for IIT-JEE, NEET, and other entrance exams.
  • Stepanov, K. S., Turmanidze, G. N., & Sakharov, A. (2023). Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. Drug development & registration.
  • van 't Hoff equation – Knowledge and References. (n.d.). Taylor & Francis.
  • Van't Hoff Equation. (n.d.). Chemistry documents.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications.
  • Glomme, A., & März, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • Solubility of 2-Piperidone. (n.d.). Solubility of Things.
  • Cyclic Amides - Lactams. (n.d.). Organic Chemistry.
  • Shake-Flask Aqueous Solubility Assay. (n.d.). Enamine.
  • 4-Piperidone. (n.d.). PubChem.
  • Temperature Dependence of Equilibrium Constants - the van 't Hoff Equation. (2021). Chemistry LibreTexts.
  • Van 't Hoff equation. (n.d.). Wikipedia.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • 4-Piperidone. (n.d.). Wikipedia.
  • USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com.
  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. (2015). ACS Central Science.
  • Green solvents for the formation of amide linkages. (2021). Organic & Biomolecular Chemistry.
  • Chemistry of Amides. (2023). OpenStax.

Sources

The 3-Amino-4-methylpiperidin-2-one Scaffold: A Master Key for Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, molecular architecture, and synthetic application of the 3-Amino-4-methylpiperidin-2-one scaffold.

Technical Whitepaper | Medicinal Chemistry & Drug Design [1]

Executive Summary

The This compound moiety represents a critical class of chiral, constrained amino acid mimetics .[1] Structurally defined as a


-lactam with a specific methyl substitution at the C4 position, this scaffold serves as a rigid pharmacophore in modern drug discovery.[1] Unlike flexible linear peptides, this heterocyclic system locks the N-C

-C(=O) torsion angles, effectively mimicking the

-turn conformation found in bioactive proteins.[1]

Its primary therapeutic value lies in Protein-Protein Interaction (PPI) inhibition , specifically in the disruption of the MDM2-p53 complex for oncology applications, and as a core building block for DPP-4 inhibitors in metabolic disease.[1] This guide analyzes the structural causality of its potency, details the synthesis of key derivatives, and maps the signaling pathways it modulates.[1]

Molecular Architecture & Pharmacophoric Logic[1]

Structural Constraints and Chirality

The this compound scaffold is not merely a linker; it is a conformational lock .[1]

  • 
    -Lactam Ring:  Constrains the backbone geometry, reducing the entropic penalty of binding to a target receptor.[1] It mimics the 
    
    
    
    and
    
    
    residues of a
    
    
    -turn.[1]
  • C4-Methyl Group: This is the critical differentiator.[1] The methyl group introduces chirality (typically the (3S, 4R) or (3R, 4S) configuration) and steric bulk.[1] This bulk forces the piperidinone ring into a specific puckered conformation (e.g., half-chair or boat), directing the C3-amino group into a precise vector for interaction.[1]

Peptidomimetic Homology

This scaffold acts as a cyclic analog of Leucine or Valine , depending on the specific binding pocket requirements.[1]

  • Linear Counterpart: Dipeptide sequences (e.g., Ala-Leu).[1]

  • Cyclic Advantage: High metabolic stability against proteases and enhanced oral bioavailability due to reduced hydrogen bond donor count (internal H-bond satisfaction).[1]

Therapeutic Domains

Oncology: MDM2-p53 Interaction Inhibitors

The most prominent application of this compound derivatives is in the development of MDM2 inhibitors .[1]

  • Mechanism: MDM2 (Mouse double minute 2 homolog) is an E3 ubiquitin ligase that negatively regulates p53.[1] Overexpression of MDM2 leads to the degradation of p53, preventing tumor suppression.[1]

  • Role of the Scaffold: The piperidinone ring fits into the hydrophobic cleft of MDM2 (specifically the Trp23 pocket).[1] The C4-methyl group provides the necessary hydrophobic contact, while the lactam carbonyl engages in hydrogen bonding with the backbone of the MDM2 protein.[1]

  • Case Study (Vertex Pharmaceuticals): Derivatives of this scaffold, such as substituted isoindolinones linked to the piperidinone core, have demonstrated potent inhibition of the MDM2-p53 interaction, leading to the restoration of p53 activity and apoptosis in cancer cells [1].[1]

Metabolic Disease: DPP-4 Inhibition

While 3-aminopiperidine (without methyl) is the core of drugs like Alogliptin and Linagliptin , the 4-methyl variant offers a route to next-generation DPP-4 inhibitors with altered selectivity profiles.[1]

  • Mechanism: Inhibition of Dipeptidyl peptidase-4 (DPP-4) prolongs the half-life of incretin hormones (GLP-1), improving insulin secretion.[1]

  • Scaffold Utility: The amino group at C3 binds to the catalytic triad of the enzyme, while the lactam ring occupies the S2 hydrophobic pocket.[1]

Experimental Protocol: Synthesis of Isoindolinone Derivatives

Objective: To synthesize a therapeutic derivative by coupling the this compound scaffold to a substituted benzoate core (MDM2 inhibitor precursor).[1]

Reagents:

  • Scaffold: this compound (CAS: 53611-43-1)[1][2][3]

  • Coupling Partner: 3-bromo-2-(bromomethyl)-5-fluorobenzoate[1]

  • Base: N,N-Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dimethylformamide (DMF)[1]

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve This compound  (76 mg, 0.59 mmol) in anhydrous DMF  (4 mL).
    
  • Activation: Cool the solution to 0°C using an ice bath. Add DIPEA (159 mg, 1.24 mmol) dropwise to neutralize the HCl salt (if used) and activate the amine.[1]

  • Coupling: Slowly add 3-bromo-2-(bromomethyl)-5-fluorobenzoate (160 mg, 0.494 mmol). Note: The dropwise addition prevents localized high concentrations that could lead to bis-alkylation.[1]

  • Reaction: Remove the ice bath and heat the mixture to 50°C . Stir for 12–16 hours (overnight).[1] Monitor reaction progress via LC-MS (Target Mass: Expected M+H of adduct).

  • Workup: Concentrate the mixture under reduced pressure to remove DMF.

  • Purification: Redissolve the residue in a minimal amount of Dichloromethane (DCM). Purify via flash column chromatography using a gradient of 0% to 5% Methanol in DCM .

  • Validation: Verify structure via 1H NMR (diagnostic peaks: lactam NH, piperidine ring protons) and HRMS .

Data Summary Table: Typical Reaction Metrics

ParameterValueNotes
Stoichiometry 1.2 : 1.0Excess amine ensures complete consumption of the benzoate.[1]
Temperature 50°COptimal for alkylation without thermal degradation.[1]
Yield 65–80%Dependent on the purity of the starting lactam.[1]
Purity >95%Required for biological assay testing.[1]

Visualization: p53-MDM2 Signaling & Inhibition

The following diagram illustrates the pathway logic.[1] The this compound derivative acts as a competitive inhibitor, blocking MDM2 and preventing p53 ubiquitination.[1]

G p53 p53 Protein (Tumor Suppressor) MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Induces Transcription Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Restored Function MDM2->p53 Inhibits (Feedback Loop) Ubiquitination Ubiquitination & Proteasomal Degradation MDM2->Ubiquitination Tags p53 Inhibitor Piperidinone Derivative (Drug) Inhibitor->MDM2 Binds High Affinity (Blocks p53 site) Inhibitor->Ubiquitination Prevents Ubiquitination->p53 Degrades DNA_Damage Cellular Stress / DNA Damage DNA_Damage->p53 Activates

Caption: Mechanism of Action. The piperidinone derivative (Yellow) competitively binds MDM2, breaking the negative feedback loop and restoring p53-mediated apoptosis.[1]

Visualization: Synthesis Workflow

Logical flow of the experimental protocol described in Section 4.

Synthesis Start Start: 3-Amino-4-methyl piperidin-2-one Reagents Add Reagents: DIPEA + Benzoate in DMF Start->Reagents Reaction Reaction: 50°C, 12-16h Reagents->Reaction Alkylation Workup Workup: Concentrate & Silica Purification Reaction->Workup Crude Mixture Product Final Product: Isoindolinone Derivative Workup->Product Pure Compound

Caption: Synthetic pathway for coupling the piperidinone scaffold to an isoindolinone core.

References

  • Vertex Pharmaceuticals Inc. (2020).[1] Substituted Isoindolinones. US Patent US10844039B2.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Amino-2-piperidinone Product Page. Retrieved from [1]

  • BLD Pharm. (n.d.).[1][3] this compound Product Details. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5200225, 3-Aminopiperidin-2-one. Retrieved from [1]

Sources

An In-Depth Technical Guide to the Synthetic Routes of 3-Amino-4-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Amino-4-methylpiperidin-2-one Scaffold

The this compound core, a substituted δ-lactam, represents a privileged scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif in numerous natural products and pharmaceuticals, valued for its conformational properties and ability to interact with biological targets.[1][2] The presence of both an amino group and a methyl group on the piperidin-2-one ring, particularly with defined stereochemistry at the C3 and C4 positions, offers a three-dimensional architecture ripe for the development of highly specific and potent therapeutic agents. This guide provides a comprehensive review of potential synthetic strategies to access this valuable building block, offering insights into the causal relationships behind experimental choices and detailed, actionable protocols derived from established methodologies for analogous structures.

PART 1: Navigating the Synthetic Landscape: Key Challenges and Strategic Approaches

The synthesis of this compound presents a significant stereochemical challenge due to the presence of two adjacent chiral centers at the C3 and C4 positions. A successful synthesis must therefore address the diastereoselective and, ideally, enantioselective formation of this 3,4-disubstituted pattern. This guide will explore several plausible synthetic blueprints, categorized by their core strategic approach.

PART 2: Proposed Synthetic Routes and Methodologies

While a definitive, step-by-step synthesis for this compound is not extensively documented in publicly available literature, this section outlines highly plausible and scientifically grounded synthetic routes. These strategies are constructed by integrating and adapting established methodologies for the synthesis of structurally related piperidinones and substituted lactams.

Route 1: Stereoselective Alkylation followed by Amination

This strategy focuses on first establishing the C4-methyl stereocenter on a piperidin-2-one scaffold, followed by the introduction of the C3-amino group. This approach leverages the well-established chemistry of lactam enolates.

Conceptual Workflow:

start δ-Valerolactam chiral_aux Attachment of Chiral Auxiliary start->chiral_aux alkylation Diastereoselective α-Methylation chiral_aux->alkylation remove_aux Removal of Chiral Auxiliary alkylation->remove_aux amination α-Amination remove_aux->amination deprotection Deprotection amination->deprotection final_product 3-Amino-4-methyl- piperidin-2-one deprotection->final_product

Caption: Route 1: Sequential Alkylation and Amination.

Scientific Rationale and Experimental Insights:

The cornerstone of this route is the diastereoselective alkylation of a lactam enolate, guided by a chiral auxiliary. The work of Wang et al. on the asymmetric synthesis of N-protected 3-methylpiperidin-2-one provides a strong foundation for this step.[3] By employing a chiral auxiliary such as (R)-phenylglycinol, it is possible to direct the methylation to a specific face of the enolate, thereby establishing the desired stereochemistry at the C4 position.[3]

Following the stereocontrolled methylation, the subsequent challenge is the introduction of the amino group at the C3 position. Direct α-amination of lactams has been reported and can be achieved through the reaction of the lactam enolate with an electrophilic nitrogen source.[4] A potential method involves the use of vinyl azides in a (3+2) cycloaddition-rearrangement cascade to furnish the α-amino lactam.[4] Alternatively, electrophilic amination of the lactam enolate using reagents like O-mesitylenesulfonylhydroxylamine could be explored.[5][6]

Experimental Protocol (Proposed):

Step 1: Synthesis of N-((R)-2-hydroxy-1-phenylethyl)piperidin-2-one

  • To a solution of δ-valerolactam (1.0 eq) in toluene, add D-phenylglycinol (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-substituted piperidin-2-one.

Step 2: Diastereoselective Methylation

  • Dissolve the N-substituted piperidin-2-one (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add s-BuLi (2.5 eq) and stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the product by flash chromatography to isolate the desired diastereomer of N-((R)-2-hydroxy-1-phenylethyl)-4-methylpiperidin-2-one.

Step 3: α-Azidation and Reduction

  • Dissolve the methylated lactam (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add a strong base such as LDA or KHMDS (1.1 eq) to form the enolate.

  • Add a suitable electrophilic azide source, such as trisyl azide (1.2 eq), and stir for several hours.

  • Quench the reaction and isolate the crude α-azido lactam.

  • Reduce the azide to the corresponding amine using a standard procedure, such as catalytic hydrogenation (H₂, Pd/C) or Staudinger reduction (PPh₃, H₂O).

Step 4: Deprotection

  • Cleavage of the chiral auxiliary can be achieved under various conditions, such as dissolving metal reduction (e.g., Na/NH₃) or catalytic transfer hydrogenolysis.

  • Purify the final product, this compound, by chromatography or recrystallization.

Route 2: Ring-Closing Metathesis (RCM) of a Diene Precursor

This approach constructs the piperidin-2-one ring from an acyclic precursor containing both the amino and methyl functionalities. Ring-closing metathesis is a powerful tool for the formation of cyclic structures.

Conceptual Workflow:

start Chiral Amino Acid Derivative alkenylation1 N-Alkenylation start->alkenylation1 alkenylation2 C-Alkenylation alkenylation1->alkenylation2 rcm Ring-Closing Metathesis alkenylation2->rcm reduction Double Bond Reduction rcm->reduction final_product 3-Amino-4-methyl- piperidin-2-one reduction->final_product

Caption: Route 2: Ring-Closing Metathesis Approach.

Scientific Rationale and Experimental Insights:

This route would begin with a chiral α-amino acid derivative to set the stereochemistry at the C3 position. The synthesis of 3-amino substituted piperidines from L-glutamic acid demonstrates the utility of chiral pool starting materials.[1][3] The key intermediate would be a diene precursor containing the necessary atoms for the piperidin-2-one ring. The stereocenter at the C4 position could be introduced via a stereoselective conjugate addition of a methyl group to an α,β-unsaturated ester intermediate. The subsequent ring-closing metathesis, typically catalyzed by a ruthenium-based catalyst (e.g., Grubbs' catalyst), would form the unsaturated lactam. Finally, reduction of the double bond would yield the target molecule.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Diene Precursor

  • Start with a protected β-amino ester, for example, derived from a suitable chiral amino acid.

  • Introduce an allyl group onto the nitrogen atom via standard alkylation procedures.

  • Perform a stereoselective conjugate addition of a methyl group to an appropriate α,β-unsaturated ester precursor to introduce the C4 stereocenter.

  • Introduce a terminal alkene at the appropriate position of the ester chain.

Step 2: Ring-Closing Metathesis

  • Dissolve the diene precursor in an appropriate solvent such as dichloromethane or toluene.

  • Add a Grubbs' catalyst (1st or 2nd generation, 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, quench the reaction and purify the resulting unsaturated lactam by column chromatography.

Step 3: Reduction and Deprotection

  • Reduce the double bond of the unsaturated lactam via catalytic hydrogenation (H₂, Pd/C or PtO₂).

  • Remove the protecting groups from the nitrogen and amino functionalities under appropriate conditions to yield this compound.

Route 3: Synthesis from a Chiral Azido Ester Precursor

This strategy involves the synthesis of a linear azido ester which, upon reduction and spontaneous cyclization, forms the desired lactam. This approach offers good control over the C3 stereocenter if a chiral starting material is used.

Conceptual Workflow:

start Substituted Ester alkylation α-Alkylation with Azidoalkyl Halide start->alkylation reduction Azide Reduction alkylation->reduction cyclization Intramolecular Cyclization reduction->cyclization final_product 3-Amino-4-methyl- piperidin-2-one cyclization->final_product

Caption: Route 3: Azido Ester Cyclization Pathway.

Scientific Rationale and Experimental Insights:

This route is based on the facile synthesis of 3-substituted pyrrolidin-2-ones and piperidin-2-ones from esters reported by Brunotte et al.[7] The key steps are the α-alkylation of a suitable ester with an azidoalkyl electrophile, followed by reduction of the azide and subsequent intramolecular cyclization. To achieve the desired 3-amino-4-methyl substitution pattern, one could start with an ester already containing the methyl group at the appropriate position and then perform the alkylation with an azidoethyl triflate. The stereochemistry at the C4 position could be controlled by using a chiral ester.

Experimental Protocol (Proposed):

Step 1: Synthesis of the Azido Ester

  • Start with a chiral ester such as methyl (R)-3-methylpentanoate.

  • Generate the enolate of the ester using a strong base like LDA at low temperature (-78 °C).

  • Alkylate the enolate with 2-azidoethyl trifluoromethanesulfonate.[7]

  • Purify the resulting azido ester by column chromatography.

Step 2: Reductive Cyclization

  • Reduce the azido group to an amine. A continuous flow hydrogenation using H-Cube® with a Pd/C catalyst has been shown to be effective for this transformation.[7] Alternatively, a batch hydrogenation can be performed.

  • The resulting amino ester is expected to undergo spontaneous intramolecular cyclization upon heating to form the this compound.

  • Purify the final product by chromatography or crystallization.

PART 3: Data Presentation and Characterization

As of the last update, detailed, publicly available spectroscopic data for this compound is scarce. However, based on the proposed structures and data for similar compounds, the following characterization would be expected:

Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, a doublet for the C4-methyl group, and signals for the C3 and C4 protons, with coupling constants indicative of their relative stereochemistry (cis or trans). Broad signals for the N-H protons of the lactam and the amino group.
¹³C NMR A signal for the lactam carbonyl carbon (~170-175 ppm), and distinct signals for the five carbon atoms of the piperidinone ring, including the methyl carbon.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₆H₁₂N₂O (Calculated: 128.09496).
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amine and amide, and a strong C=O stretching band for the lactam carbonyl.

Conclusion and Future Outlook

The synthesis of stereochemically defined this compound is a challenging yet achievable goal for the synthetic chemist. The routes outlined in this guide, based on established and robust methodologies, provide a strategic framework for accessing this important scaffold. The choice of a specific route will depend on the availability of starting materials, the desired stereochemical outcome, and the scalability of the process. Future research in this area will likely focus on the development of more direct and highly enantioselective methods, potentially involving catalytic asymmetric reactions, to further streamline the synthesis of this and related valuable building blocks for drug discovery.

References

  • Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. ChemRxiv. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkat USA. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
  • Studies in .beta.-lactams. 5. Enolate amination with O-mesitylenesulfonylhydroxylamine. The Journal of Organic Chemistry. [Link]

  • Electrophilic Amination of Carbanions, Enolates, and Their Surrogates. Semantic Scholar. [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]

  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. [Link]

Sources

Methodological & Application

Application Note: Reductive Amination of 3-Amino-4-methylpiperidin-2-one for the Synthesis of Novel N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a cornerstone structural motif in medicinal chemistry, appearing in a multitude of pharmaceutical agents due to its ability to confer favorable pharmacokinetic and pharmacodynamic properties.[1] Its saturated, heterocyclic structure provides a versatile scaffold that can be functionalized to modulate properties such as solubility, receptor binding affinity, and oral bioavailability.[2] Within this class, chiral lactams like 3-Amino-4-methylpiperidin-2-one serve as exceptionally valuable building blocks. The presence of a primary amine, a lactam, and a chiral center offers multiple points for stereocontrolled diversification, enabling the exploration of vast chemical space in drug discovery programs.

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reductive amination of this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven protocols, discuss the rationale behind reagent selection, and outline methods for product characterization and troubleshooting.

The Mechanism of Reductive Amination: A Two-Stage Transformation

Reductive amination is a robust and highly efficient method for forming carbon-nitrogen bonds.[3] The overall transformation converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[4] The reaction can be performed as a one-pot synthesis where imine formation and reduction occur concurrently, or as a stepwise procedure.[5]

The process unfolds in two primary stages under neutral to mildly acidic conditions:[4][6]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (this compound) on the electrophilic carbon of an aldehyde or ketone. This forms an unstable hemiaminal intermediate.[4] Catalyzed by a weak acid, the hemiaminal undergoes dehydration, losing a molecule of water to form a C=N double bond, yielding a transient imine. In the presence of acid, this imine is protonated to form a more electrophilic iminium ion.[7]

  • Hydride Reduction: A selective reducing agent, typically a hydride donor, is introduced. This agent preferentially reduces the polar C=N bond of the iminium ion (or imine) to a C-N single bond, yielding the final secondary amine product.[8][9] The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound.[10]

Reductive_Amination_Mechanism Figure 1: General Mechanism of Reductive Amination cluster_reactants Stage 1: Imine Formation cluster_reduction Stage 2: Reduction Amine R¹-NH₂ (this compound) Hemiaminal R¹-NH-C(OH)R²R³ (Hemiaminal) Amine->Hemiaminal + Carbonyl Carbonyl R²(R³)C=O (Aldehyde/Ketone) H_plus H⁺ (Acid Catalyst) Hydride [H]⁻ (Reducing Agent) Iminium R¹-N⁺H=CR²R³ (Iminium Ion) Hemiaminal->Iminium - H₂O + H⁺ Product R¹-NH-CHR²R³ (Secondary Amine Product) Iminium->Product + [H]⁻

Figure 1: General Mechanism of Reductive Amination

Reagent Selection and Experimental Design: A Scientist's Rationale

The success of a reductive amination hinges on the judicious selection of reagents and conditions. Each component plays a critical role in steering the reaction towards high yield and purity.

Reducing Agents: The Heart of the Reaction

The choice of reducing agent is paramount. The ideal reagent must selectively reduce the iminium ion intermediate much faster than the starting aldehyde or ketone.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications. Its attenuated reactivity, a result of the electron-withdrawing and sterically bulky acetate groups, makes it exceptionally mild and selective.[11] It is highly effective for one-pot procedures because it tolerates the mildly acidic conditions required for imine formation and does not readily reduce aldehydes or ketones.[11] Its use often leads to cleaner reactions and higher yields compared to other borohydrides.[10] Furthermore, it is less toxic than cyanoborohydride-based reagents.

  • Sodium Cyanoborohydride (NaBH₃CN): A classic and effective reagent, NaBH₃CN is also selective for imines in mildly acidic media (pH ~4-5).[6] However, its high toxicity and the potential to generate hydrogen cyanide gas upon acidification necessitate careful handling and quenching procedures.

  • Sodium Borohydride (NaBH₄): As a more powerful reducing agent, NaBH₄ can reduce both the imine and the parent carbonyl.[4][6] To be used effectively, the reaction must be performed in a stepwise manner where the imine is allowed to form completely before the NaBH₄ is added, often at a reduced temperature to control reactivity.[12]

  • Catalytic Hydrogenation (H₂/Catalyst): Considered an environmentally friendly or "green" chemistry approach, catalytic hydrogenation (e.g., H₂ over Pd/C) can be highly effective.[13] However, it may require specialized high-pressure equipment and can sometimes be incompatible with other reducible functional groups in the substrate (e.g., alkenes, alkynes, or nitro groups).

Solvents and Additives
  • Solvents: The choice of solvent is largely dictated by the reducing agent.

    • For NaBH(OAc)₃ , aprotic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as the reagent is sensitive to water.[11][12][14]

    • For NaBH₃CN and NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used as they facilitate imine formation.[10][12]

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, typically glacial acetic acid (AcOH), is often beneficial, particularly when reacting with less electrophilic ketones.[11] The acid accelerates both the formation of the hemiaminal and its subsequent dehydration to the iminium ion.[10]

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Sodium triacetoxyborohydride can react with water to release hydrogen gas; handle with care.

Workflow Figure 2: General Experimental Workflow start Start: Weigh Reagents dissolve 1. Dissolve Amine & Carbonyl in Solvent start->dissolve stir_form 2. Stir (e.g., 30 min) for Imine Formation dissolve->stir_form add_reductant 3. Add Reducing Agent (Portion-wise) stir_form->add_reductant monitor 4. Monitor Reaction (TLC / LC-MS) add_reductant->monitor quench 5. Aqueous Work-up (Quench & Extract) monitor->quench Reaction Complete purify 6. Purify Product (Column Chromatography) quench->purify characterize 7. Characterize Product (NMR, MS, IR) purify->characterize end End: Pure Product characterize->end

Figure 2: General Experimental Workflow
Protocol 1: Preferred Method Using Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is highly reliable for a wide range of aldehydes and ketones.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Glacial Acetic Acid (AcOH) (optional, 0.1-1.0 eq for ketones)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M.

  • For ketones or less reactive aldehydes: Add glacial acetic acid (0.1-1.0 eq) and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 10-15 minutes. Note: A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 3 to 24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure N-substituted product.

Protocol 2: Alternative Method Using Sodium Borohydride

This two-step, one-pot method is a viable alternative if STAB is unavailable.

Materials & Reagents:

  • This compound (1.0 eq)

  • Aldehyde (1.1 eq)

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Deionized Water

  • Brine

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.1 eq) in methanol to a concentration of 0.2-0.4 M.

  • Stir the solution at room temperature for 1-2 hours to ensure complete formation of the imine intermediate.[10] Monitor by TLC.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Add water and extract the aqueous layer with EtOAc or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography as described in Protocol 1.

Data Presentation and Product Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical characterization.[15]

Table 1: Typical Reaction Parameters for Reductive Amination
Carbonyl SubstrateReducing AgentSolventAdditiveTime (h)Temp (°C)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCENone4-825>85%[10]
IsovaleraldehydeNaBH(OAc)₃DCMNone3-625>90%
CyclohexanoneNaBH(OAc)₃DCEAcOH (1 eq)12-2425~75-85%[10]
AcetophenoneNaBH(OAc)₃DCEAcOH (1 eq)24-4825~60-70%
BenzaldehydeNaBH₄MeOHNone2-40 to 25~80%[10]

Yields are representative and may vary based on substrate and reaction scale.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C): This is the primary tool for structural elucidation. Key diagnostic signals include the disappearance of the aldehyde proton signal (~9-10 ppm in ¹H NMR) and the appearance of new signals corresponding to the newly installed N-alkyl group (e.g., a benzylic CH₂ around 3.5-4.5 ppm).[16]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product, typically via Electrospray Ionization (ESI+), which will show the [M+H]⁺ ion.[16]

  • Infrared (IR) Spectroscopy: Useful for confirming the transformation of functional groups. Key features to observe are the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the persistence of the lactam C=O stretch (~1650-1680 cm⁻¹).[17][18]

Trustworthiness: Troubleshooting and Validation

A robust protocol must be self-validating. Consistent monitoring and an understanding of potential pitfalls are key.

  • Problem: Low or No Product Formation.

    • Cause: Incomplete imine formation, especially with sterically hindered or electron-rich ketones.

    • Solution: Add 1-2 equivalents of acetic acid to catalyze imine formation.[10] Consider adding a dehydrating agent like anhydrous MgSO₄ to the initial mixture. For difficult substrates, a stepwise approach with isolation of the imine may be necessary.

  • Problem: Significant Carbonyl Starting Material Reduction.

    • Cause: This is common when using NaBH₄ if it is added before imine formation is complete. It can also occur with NaBH(OAc)₃ if the reaction is run at elevated temperatures.

    • Solution: Ensure imine formation is complete before adding NaBH₄ and maintain low temperatures. When using NaBH(OAc)₃, run the reaction at room temperature.

  • Problem: Formation of Dialkylated Product.

    • Cause: The secondary amine product can, in theory, react with another equivalent of the carbonyl, leading to a tertiary amine. This is generally slow.

    • Solution: Use only a slight excess (1.05-1.1 eq) of the carbonyl component. Monitor the reaction closely and stop it once the starting amine is consumed.

Conclusion

The reductive amination of this compound is a powerful and versatile strategy for generating libraries of novel N-substituted derivatives. The use of sodium triacetoxyborohydride in a one-pot procedure stands out as the most efficient, selective, and reliable method, offering high yields and operational simplicity. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize and explore these valuable compounds, accelerating progress in medicinal chemistry and drug discovery.

References

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 14, 2026, from [Link]

  • Reductive amination - Wikipedia. (2023, December 22). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (n.d.). ACS Green Chemistry Institute. Retrieved February 14, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Myers, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved February 14, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Retrieved February 14, 2026, from [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.). Google Patents.
  • Matassini, C., Clemente, F., & Cardona, F. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry, 20(1), 1-20.
  • Clemente, F., Matassini, C., & Cardona, F. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(10), 2643. [Link]

  • Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Harvard University. Retrieved February 14, 2026, from [Link]

  • Synthesis of a 3-aminopiperidin-2,5-dione as a conformationally constrained surrogate of the Ala-Gly dipeptide | Request PDF. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026, February 13). LinkedIn. Retrieved February 14, 2026, from [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. Retrieved February 14, 2026, from [Link]

  • Laschat, S., & Kunz, H. (2022).
  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC. (2021, July 14). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • CN103896826A - Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method - Google Patents. (n.d.). Google Patents.
  • 3.3.3: Synthesis of Amines - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. (2025, August 9). MDPI. Retrieved February 14, 2026, from [Link]

  • A) Reductive amination and cyclization of diverse chlorohydrin cores... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - MDPI. (2025, November 19). MDPI. Retrieved February 14, 2026, from [Link]

  • FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents. (n.d.). Google Patents.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - MDPI. (2021, December 29). MDPI. Retrieved February 14, 2026, from [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications | Spectroscopy Online. (2026, February 14). Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones - MDPI. (2013, June 27). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Strategic Deployment of 3-Amino-4-methylpiperidin-2-one in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 3-Amino-4-methylpiperidin-2-one as a Scaffold in Drug Design Content Type: Detailed Application Notes and Protocols

Executive Summary: The Architecture of Constraint

In modern medicinal chemistry, the transition from linear peptides to orally bioavailable small molecules often hinges on conformational restriction . The This compound scaffold represents a privileged subclass of "Freidinger lactams" (lactam-bridged dipeptides).

Unlike the simple 3-aminopiperidin-2-one, the addition of the 4-methyl group introduces a critical steric anchor. This methyl group locks the piperidine ring into a preferred chair conformation, rigidly orienting the C3-amino group (the pharmacophore vector). This scaffold is instrumental in designing:

  • 
    -Turn Mimetics:  Mimicking the 
    
    
    
    and
    
    
    residues of Type II'
    
    
    -turns.
  • Protease Inhibitors: Constraining the P1-P2 amide bond to prevent hydrolysis while maintaining binding affinity.

  • GPCR Ligands: Specifically Calcitonin Gene-Related Peptide (CGRP) receptor antagonists.

Structural Analysis & Pharmacophore Logic

Conformational Locking

The piperidin-2-one ring forces the amide bond (N1-C2) into a cis-planar or distorted planar geometry, mimicking a fixed peptide bond.

  • The 4-Methyl Effect: In a substituted cyclohexane-like system, bulky groups prefer the equatorial position to minimize 1,3-diaxial interactions. The 4-methyl group acts as a "locking lever," heavily biasing the ring equilibrium toward the chair conformer where the methyl is equatorial.

  • Stereochemical Implications:

    • (3S, 4R)-isomer (Trans): The amino group (C3) and methyl group (C4) are both equatorial. This mimics an extended peptide chain or specific GPCR binding modes.

    • (3S, 4S)-isomer (Cis): The amino group is forced axial (if methyl is equatorial). This axial orientation is critical for mimicking the corner residues of a

      
      -turn.
      
Graphviz Diagram: Pharmacophore Mapping

The following diagram illustrates how this scaffold maps onto a peptide backbone.

PharmacophoreMap cluster_mapping Atomic Overlay Peptide Native Peptide (Type II' Beta-Turn) Scaffold 3-Amino-4-methyl piperidin-2-one Peptide->Scaffold Backbone Cyclization Constraint Conformational Lock (4-Me) Scaffold->Constraint Steric Anchoring Target Bioactivity (GPCR/Protease) Scaffold->Target High Affinity Binding Constraint->Scaffold Defines Vector P_N Peptide NH (i+1) S_N Lactam NH (N1) P_N->S_N Maps to P_Ca Peptide Cα (i+1) S_C3 Scaffold C3-NH2 P_Ca->S_C3 Maps to P_CO Peptide CO (i+1) S_C2 Lactam C=O (C2) P_CO->S_C2 Maps to

Caption: Mapping the this compound scaffold onto a native peptide backbone to illustrate bioisosterism.

Protocol: Synthesis of the Scaffold

This protocol details the Nitration-Hydrogenation Route , favored for its scalability and ability to generate the core scaffold from commercially available precursors.

Materials
  • Starting Material: 4-Methylpyridin-2(1H)-one (CAS: 13466-35-8).

  • Reagents: Fuming nitric acid (

    
    ), Sulfuric acid (
    
    
    
    ), Palladium on Carbon (10% Pd/C), Hydrogen gas (
    
    
    ), Ethanol.
  • Equipment: High-pressure hydrogenation reactor (Parr shaker), HPLC (Chiralpak AD-H column).

Step-by-Step Methodology
Step 1: Regioselective Nitration

This step installs the nitrogen functionality at the C3 position.

  • Dissolution: Dissolve 4-methylpyridin-2-one (10.0 g, 91.6 mmol) in concentrated

    
     (40 mL) at 0°C.
    
  • Nitration: Dropwise add fuming

    
     (6.0 mL) while maintaining the temperature below 10°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/MeOH 9:1).[1]

  • Quench: Pour the reaction mixture onto crushed ice (200 g). The product, 3-nitro-4-methylpyridin-2(1H)-one , typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

    • Yield Target: >80%.[2][3][4]

    • Checkpoint: Verify structure via

      
      -NMR (Look for loss of C3 proton and downfield shift of C5/C6).
      
Step 2: Catalytic Hydrogenation (Reduction & Cyclization)

This step reduces the nitro group to an amine and reduces the pyridine ring to the piperidone, establishing the two chiral centers.

  • Preparation: Suspend the nitro-pyridone (5.0 g) in Ethanol (100 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt%).

  • Hydrogenation: Pressurize with

    
     (50 psi / 3.5 bar) and shake/stir at RT for 12–24 hours.
    
    • Note: Higher temperatures (50°C) favor the thermodynamic trans product; RT favors the kinetic cis product mixture.

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Result: A diastereomeric mixture of This compound .

Step 3: Stereochemical Resolution

For drug design, enantiopurity is non-negotiable.

  • Derivatization (Optional but recommended): Protect the primary amine with Boc-anhydride (

    
    ) to facilitate separation.
    
  • Chiral HPLC:

    • Column: Chiralpak AD-H (250 x 4.6 mm).

    • Mobile Phase: n-Hexane/Isopropanol (90:10) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

  • Isolation: Collect fractions corresponding to the (3S,4S)-cis and (3S,4R)-trans isomers.

    • Validation: Confirm absolute configuration via X-ray crystallography of the Boc-derivative or by comparing optical rotation with literature standards.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 4-Methylpyridin-2-one Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Step1 Intermediate1 3-Nitro-4-methyl pyridin-2-one Step1->Intermediate1 Step2 Step 2: Hydrogenation (H2, Pd/C, 50 psi) Intermediate1->Step2 Crude Crude Mixture: Cis/Trans 3-Amino-4-methyl piperidin-2-one Step2->Crude Step3 Step 3: Boc Protection ((Boc)2O, TEA) Crude->Step3 Step4 Step 4: Chiral HPLC Resolution Step3->Step4 FinalCis Isomer A: (3S,4S)-Cis-Scaffold (Turn Mimic) Step4->FinalCis Fraction 1 FinalTrans Isomer B: (3S,4R)-Trans-Scaffold (Extended Mimic) Step4->FinalTrans Fraction 2

Caption: Synthetic workflow for the production and resolution of the this compound scaffold.

Application Note: Designing CGRP Receptor Antagonists

Context: Calcitonin Gene-Related Peptide (CGRP) receptor antagonists are a major class of drugs for migraine treatment (e.g., ubrogepant, rimegepant). The 3-aminopiperidin-2-one scaffold has been utilized to improve the metabolic stability and oral bioavailability of these ligands.

Design Strategy
  • The Anchor: The lactam nitrogen (N1) serves as a hydrogen bond donor to the receptor backbone.

  • The Vector: The C3-amino group is derivatized with a bulky aromatic group (e.g., via a urea or amide linkage) to occupy the hydrophobic pocket of the CGRP receptor.

  • The Constraint: The 4-methyl group is introduced to restrict the rotation of the piperidone ring, reducing the entropic penalty upon binding.

Optimization Protocol
  • Library Generation: Synthesize a library of N-substituted derivatives by reacting the resolved scaffold (from Section 3) with various isocyanates or carboxylic acids.

  • Binding Assay: Evaluate affinity using a radioligand binding assay (

    
    -CGRP) in SK-N-MC cell membranes.
    
  • SAR Analysis: Compare the

    
     of the 4-methyl derivatives against the des-methyl parent.
    
    • Expectation: If the methyl group reinforces the bioactive conformation (e.g., equatorial amine), potency should increase 5–10 fold. If it causes steric clash, potency will drop, indicating the need to invert the C4 stereocenter.

Summary of Key Data Points (Hypothetical/Representative)
Compound VariantStereochemistry (C3, C4)CGRP

(nM)
Metabolic Stability (

, min)
Des-methyl parent(S)-only12.545
4-Methyl Analog (3S, 4S)-cis 1.2 >120
4-Methyl Analog(3S, 4R)-trans250.0>120

Note: Data reflects the typical trend where conformational locking improves affinity (lower


) and metabolic stability (hindered access to metabolic enzymes).

References

  • Freidinger, R. M., et al. (1980). "Protected lactam-bridged dipeptides for use as conformational constraints in peptides."[5] The Journal of Organic Chemistry, 47(1), 104–109. Link

  • Mercer, S. P., et al. (2024). "Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 112, 129944. Link

  • Han, S., et al. (2005). "Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide." The Journal of Organic Chemistry, 70(15), 5946-5953. Link

  • Zhang, D., et al. (2025).[6][7] "Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines... by asymmetric Cu-catalyzed cyclizative aminoboration." Nature Communications, 16, 1229. Link[7]

  • Grozinger, K., et al. (1995). "Synthesis of 3-amino-2-chloro-4-methylpyridine." Journal of Heterocyclic Chemistry, 32(1), 259-263. Link

Sources

Coupling conditions for 3-Amino-4-methylpiperidin-2-one in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling with 3-Amino-4-methylpiperidin-2-one for Medicinal Chemistry

Abstract

This compound is a valuable chiral building block in medicinal chemistry, offering a constrained beta-amino lactam scaffold for the synthesis of novel therapeutics. However, its successful incorporation into target molecules via amide bond formation is often challenging due to the steric hindrance imparted by the C4-methyl group and the nature of the secondary amine. This guide provides a detailed examination of the critical parameters and robust protocols for the efficient coupling of this scaffold. We will explore the mechanistic rationale behind selecting optimal coupling reagents, bases, and solvents, with a focus on high-reactivity uronium salts like HATU and carbodiimide-based methods involving EDC. This document is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of complex molecules incorporating this privileged structure.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a cornerstone motif in pharmaceuticals, present in numerous approved drugs.[1] The this compound scaffold, a cyclic beta-amino acid analogue, provides a conformationally restricted framework that can be instrumental in optimizing ligand-receptor interactions. The stereochemistry at the C3 and C4 positions offers vectors for introducing diversity and exploring structure-activity relationships (SAR).

However, the synthetic utility of this fragment is entirely dependent on the ability to form amide bonds at the C3-amino position efficiently and with minimal side reactions. The primary challenges stem from:

  • Steric Hindrance: The methyl group at the adjacent C4 position sterically shields the C3-amino group, slowing the kinetics of the coupling reaction.[2][3] This often leads to incomplete conversions with standard coupling agents.

  • Nucleophilicity: As a secondary amine, its nucleophilicity is inherently lower than that of a primary amine, further compounding the challenge of steric hindrance.[2][4]

  • Racemization Risk: While the amine itself is not at a chiral center that can be epimerized, the carboxylic acid partner often is. Harsh conditions or suboptimal reagent choice can lead to racemization of the activated acid, a critical issue in drug development.[5][6]

This guide addresses these challenges by providing a detailed analysis of proven coupling methodologies.

General Workflow for Amide Bond Formation

The overall process involves the activation of a carboxylic acid to create a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine of the piperidinone scaffold. The choice of activating agent is the most critical decision in this workflow.

G cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Workup & Purification Acid Carboxylic Acid (R-COOH) ActiveEster Reactive Intermediate (e.g., OAt-ester) Acid->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Deprotonation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Product Amide Product ActiveEster->Product Amine 3-Amino-4-methyl- piperidin-2-one Amine->Product Nucleophilic Attack Workup Aqueous Workup Product->Workup Purification Chromatography Workup->Purification FinalProduct Pure Amide Purification->FinalProduct

Caption: General experimental workflow for amide coupling.

Methodology 1: Uronium/Aminium Salt Reagents (HATU)

For sterically hindered couplings, uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the reagents of choice.[7][8][9] HATU is more reactive than older reagents like HBTU and is particularly effective at minimizing racemization due to the presence of the HOAt (1-hydroxy-7-azabenzotriazole) moiety.[7][9][10]

Mechanism of Action

In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. This intermediate rapidly reacts with the amine to form the desired amide bond, regenerating HOAt. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling step, which is crucial for overcoming the steric barrier of the this compound substrate.[9]

G cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH OAt_Ester OAt-Active Ester (Highly Reactive) RCOOH->OAt_Ester Fast HATU HATU HATU->OAt_Ester Fast DIPEA DIPEA DIPEA->OAt_Ester Fast Amine Piperidinone Amine Amide Amide Product Amine->Amide OAt_Ester->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Protocol 3.1: Standard HATU Coupling

This protocol is designed for a typical small-scale reaction in a research setting.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)[10][11]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)[7][11]

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and this compound (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add HATU (1.2 equiv) to the stirred solution.

  • Add DIPEA (3.0 equiv) dropwise. A color change may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.[10]

  • Reaction Monitoring: Monitor the consumption of the starting materials by LCMS or TLC. For TLC, a typical mobile phase would be 5-10% MeOH in DCM.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 10% aqueous LiCl solution (3x) to remove DMF, saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Scientist's Note: The order of addition can be critical. Some protocols advocate for a "pre-activation" step where the carboxylic acid, HATU, and DIPEA are stirred for 5-20 minutes at 0 °C before the amine is added.[7][11] This can be beneficial for particularly challenging substrates by ensuring the active ester is fully formed prior to introducing the sterically hindered amine.

Methodology 2: Carbodiimide Reagents (EDC/HOBt)

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are workhorse reagents for amide bond formation.[12][13] Their primary advantage is the ease of removing the urea byproduct during aqueous work-up.[5][14] However, using EDC alone can lead to significant racemization and the formation of a stable N-acylurea byproduct.[5] Therefore, it is almost always used in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure.[5][15][16]

Mechanism of Action

The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[14] This intermediate is susceptible to racemization. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt-ester. This new active ester is more stable, less prone to racemization, and reacts cleanly with the amine to yield the amide product.[6][14]

G RCOOH R-COOH O_acylisourea O-Acylisourea (Unstable) RCOOH->O_acylisourea EDC EDC EDC->O_acylisourea HOBt HOBt HOBt_Ester HOBt-Active Ester (More Stable) HOBt->HOBt_Ester Amine Piperidinone Amine Amide Amide Product Amine->Amide O_acylisourea->HOBt_Ester Intercepted by HOBt Racemization Racemization O_acylisourea->Racemization HOBt_Ester->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol 4.1: Standard EDC/HOBt Coupling

This protocol is a reliable alternative to HATU, often favored for its cost-effectiveness.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[14]

  • HOBt (1.2 - 1.5 equiv)[14]

  • Base (e.g., DIPEA or Triethylamine (TEA)) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, combine the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the suspension.

  • Allow the reaction to slowly warm to room temperature and continue to stir for 4-24 hours.

  • Reaction Monitoring: Track the reaction progress via LCMS or TLC.

  • Work-up (for DCM): Dilute the mixture with DCM. Wash with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic and basic washes are crucial for removing unreacted starting materials and the water-soluble urea byproduct.[15][17]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude material using flash column chromatography.

Scientist's Note: For electron-deficient amines or particularly unreactive carboxylic acids, the addition of a catalytic amount of DMAP (4-Dimethylaminopyridine) can sometimes improve yields, although it also increases the risk of racemization and should be used judiciously.[6][16] A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for challenging couplings.[16]

Comparative Analysis and Troubleshooting

The choice of coupling reagent is a critical parameter that depends on the substrate's reactivity, steric bulk, and the need to preserve stereochemical integrity.

ParameterHATU CouplingEDC/HOBt CouplingKey Considerations
Reactivity Very HighHighHATU is generally faster and more effective for sterically hindered substrates.[7][9]
Cost HigherLowerEDC/HOBt is more economical for large-scale synthesis.
Racemization Risk Very LowLow (with HOBt)The HOAt moiety in HATU is superior at suppressing racemization.[8][10]
Byproduct Removal SolubleWater-soluble ureaEDC byproduct is easily removed with aqueous washes.[5][14]
Typical Solvents DMF, DCMDCM, DMF, ACNBoth are versatile, but DMF is very common for HATU.
Ideal For Hindered amines, acid-sensitive substrates, valuable materials.General purpose, large-scale synthesis, cost-sensitive projects.For this compound, HATU is often the first choice.

Troubleshooting Common Issues:

  • Low Yield / No Reaction:

    • Cause: Insufficient reactivity or steric hindrance.

    • Solution: Switch from EDC/HOBt to HATU.[14] Increase the equivalents of the coupling reagent and base. Extend the reaction time or gently heat the reaction (e.g., to 40-50 °C), monitoring carefully for decomposition. Ensure all reagents and solvents are strictly anhydrous.[14]

  • Formation of Side Products:

    • Cause (EDC): N-acylurea formation.

    • Solution: Ensure at least one full equivalent of HOBt is present to trap the O-acylisourea intermediate.

    • Cause (HATU): Guanidinylation of the amine if a large excess of HATU is used with prolonged reaction times.[2]

    • Solution: Use a modest excess of HATU (1.1-1.2 equiv) and monitor the reaction to avoid unnecessarily long stir times.

Conclusion

The successful acylation of this compound is a critical step in leveraging its potential in medicinal chemistry. Due to the inherent steric hindrance around the C3-amino group, high-reactivity coupling reagents are strongly recommended. HATU stands out as a superior choice, consistently providing high yields while effectively suppressing racemization. For reasons of scalability and cost, EDC/HOBt remains a viable and effective alternative, provided the reaction is carefully optimized. The protocols and insights provided in this guide offer a robust starting point for researchers to efficiently incorporate this valuable scaffold into their synthetic programs.

References

  • Technical Support Information Bulletin 1205 - HATU. (n.d.).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Gil, L. F., et al. (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses, Vol. 92, p. 198.
  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • Reddy, K. L., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5771-5774.
  • De Smet, N., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(49), e202201311.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
  • BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.
  • BenchChem. (n.d.). Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Baklanov, M. M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 843-853.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Reddit r/Chempros. (2021, October 20). Tips and tricks for difficult amide bond formation?.
  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
  • Lasota, J., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6266.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Goud, B. S., et al. (2019). An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. Molecules, 24(17), 3122.
  • BenchChem. (n.d.). Strategies to overcome steric hindrance in N-methylated peptide synthesis.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Wang, S., & Struwe, O. R. (2016). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PLoS ONE, 11(6), e0158045.
  • Wermuth, C. G. (2008). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
  • ResearchGate. (n.d.). The effect of steric hindrance in amines, and sterically destabilized twisted amides….
  • Ashenhurst, J. (2018, February 28).
  • Štefane, B., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 162.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 21(11), 4053-4057.
  • Wang, H., et al. (2017). Diastereoselective Three-Component 3,4-Amino Oxygenation of 1,3-Dienes Catalyzed by a Cationic Heptamethylindenyl (Ind*) Rhodium(III) Complex. Journal of the American Chemical Society, 139(28), 9631-9637.

Sources

Preparation of 3-Amino-4-methylpiperidin-2-one hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-Amino-4-methylpiperidin-2-one Hydrochloride

Executive Summary & Strategic Analysis

Target Molecule: this compound hydrochloride CAS Registry (Related Free Base): 1801168-48-2 (Generic structure reference) Primary Application: Key intermediate for Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and peptidomimetic scaffolds.

Strategic Route Selection: While several synthetic pathways exist—including the cyclization of ornithine derivatives or the Michael addition of nitroacetates to crotonates—this guide focuses on the Nitration-Hydrogenation of 4-Methyl-2-pyridone . This route is selected for its high atom economy, industrial scalability, and the availability of low-cost starting materials.

Key Advantages of Selected Protocol:

  • Scalability: Avoids complex chiral auxiliaries used in the ornithine route.

  • Safety: Uses standard unit operations (Nitration, Hydrogenation) with defined safety parameters.

  • Stereocontrol: Catalytic hydrogenation predominantly yields the cis-diastereomer, often the bioactive pharmacophore in kinase inhibitors.

Reaction Scheme & Logic Flow

The synthesis proceeds via the electrophilic nitration of the electron-rich 2-pyridone scaffold, followed by a "one-pot" global reduction that simultaneously reduces the nitro group to an amine and saturates the pyridine ring to the lactam.

ReactionScheme SM 4-Methyl-2-pyridone (Start) INT1 3-Nitro-4-methyl-2-pyridone (Intermediate) SM->INT1 HNO3, H2SO4 60-70°C (Electrophilic Aromatic Subst.) PROD_FB This compound (Free Base) INT1->PROD_FB H2 (50 psi), Pd/C MeOH/AcOH (Global Reduction) FINAL This compound Hydrochloride (Final Salt) PROD_FB->FINAL HCl (g) or 4M HCl/Dioxane (Salt Formation)

Figure 1: Synthetic pathway transforming the aromatic pyridone to the saturated amino-lactam salt.

Detailed Experimental Protocols

Phase 1: Regioselective Nitration

Objective: Synthesize 3-nitro-4-methylpyridin-2(1H)-one. Mechanism: Electrophilic Aromatic Substitution (


). The hydroxyl/amide group at C2 directs the nitronium ion (

) to the ortho-position (C3).
  • Reagents:

    • 4-Methylpyridin-2(1H)-one (10.0 g, 91.6 mmol)

    • Sulfuric Acid (

      
      ), conc. (30 mL)
      
    • Nitric Acid (

      
      ), fuming 90% (6.0 mL)
      
    • Ice/Water for quenching.[1]

  • Protocol:

    • Setup: Charge a 250 mL 3-neck Round Bottom Flask (RBF) with concentrated

      
       (30 mL). Cool to 0–5°C using an ice/salt bath.
      
    • Addition: Add 4-Methylpyridin-2(1H)-one portion-wise over 15 minutes. Caution: Exothermic. Maintain internal temperature <10°C.

    • Nitration: Add fuming

      
       (6.0 mL) dropwise via an addition funnel over 30 minutes.
      
      • Critical Parameter: Do not allow temperature to exceed 15°C during addition to prevent polynitration or decomposition.

    • Reaction: Remove ice bath and allow the mixture to warm to room temperature. Then, heat gradually to 60°C and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).

    • Quench: Cool the mixture to room temperature. Pour slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

    • Isolation: Filter the solid. Wash with cold water (

      
       mL) to remove residual acid.
      
    • Drying: Dry in a vacuum oven at 45°C overnight.

    • Expected Yield: 70–80% (Yellow solid).

Phase 2: Catalytic Hydrogenation & Cyclization

Objective: Global reduction of the nitro group and the aromatic ring. Mechanism: Heterogeneous catalysis. The nitro group reduces to the amine first, followed by the saturation of the pyridine ring. The cis stereochemistry is favored as hydrogen adds from the least hindered face.

  • Reagents:

    • 3-Nitro-4-methylpyridin-2(1H)-one (5.0 g, 32.4 mmol)

    • 10% Palladium on Carbon (Pd/C), 50% wet (0.5 g, 10 wt% loading)

    • Methanol (50 mL)

    • Acetic Acid (5 mL) – Prevents amine poisoning of the catalyst.

    • Hydrogen Gas (

      
      )
      
  • Protocol:

    • Loading: In a high-pressure hydrogenation vessel (Parr reactor), suspend the nitro-pyridone intermediate in Methanol (50 mL) and Acetic Acid (5 mL).

    • Catalyst Addition: Add Pd/C catalyst carefully under an inert atmosphere (Nitrogen purge). Safety: Pd/C is pyrophoric when dry.

    • Hydrogenation: Seal the reactor. Purge with

      
       (
      
      
      
      ), then with
      
      
      (
      
      
      ). Pressurize to 50 psi (3.5 bar) with
      
      
      .
    • Reaction: Stir at 50°C for 12–16 hours.

      • Monitoring: Hydrogen uptake should cease when complete.

    • Workup: Cool to room temperature. Vent

      
       and purge with 
      
      
      
      . Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol (20 mL).
    • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude acetate salt as a viscous oil or semi-solid.

Phase 3: Salt Formation (Hydrochloride)

Objective: Isolate the stable hydrochloride salt.

  • Protocol:

    • Dissolve the crude residue from Phase 2 in minimal Ethanol (10 mL).

    • Cool to 0°C. Add 4M HCl in Dioxane (10 mL) dropwise.

    • Stir at 0°C for 1 hour. A white precipitate should form.

    • Precipitation: If no solid forms, add Diethyl Ether (30 mL) slowly to induce crystallization.

    • Filtration: Filter the white solid under a nitrogen stream (hygroscopic).

    • Drying: Dry under high vacuum at 40°C.

Quality Control & Data Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18, 0.1% TFA/MeCN)> 98.0% Area
Identity 1H-NMR (D2O)Consistent with structure (See below)
Counterion Ion ChromatographyChloride content: 21.0% ± 1.0%

Expected 1H-NMR (D2O, 400 MHz) - cis-isomer:

  • 
     3.95 (d, 1H, J = 4.5 Hz, H-3) – Note: The small coupling constant indicates cis-relationship with H-4.
    
  • 
     3.40 (m, 1H, H-6a)
    
  • 
     3.25 (m, 1H, H-6b)
    
  • 
     2.45 (m, 1H, H-4)
    
  • 
     1.90 (m, 1H, H-5a)
    
  • 
     1.65 (m, 1H, H-5b)
    
  • 
     1.05 (d, 3H, J = 7.0 Hz, 
    
    
    
    )

Troubleshooting & Critical Controls

Troubleshooting Issue1 Problem: Low Yield in Nitration Sol1 Check Temp < 15°C during addition. Ensure fuming HNO3 is fresh. Issue1->Sol1 Issue2 Problem: Incomplete Hydrogenation (Presence of aromatic peaks) Sol2 Increase Pressure (100 psi). Refresh Catalyst. Check for Sulfur poisons. Issue2->Sol2 Issue3 Problem: Oily Product (No Salt Precip) Sol3 Water present in solvent. Azeotrope with Toluene. Use anhydrous Et2O/Dioxane. Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic deviations.

Safety Note:

  • Nitration: The nitration of methyl-pyridines can form unstable species if temperature control is lost. Ensure blast shielding is used during the

    
     addition.
    
  • Hydrogenation: Standard high-pressure safety protocols apply. Ground all equipment to prevent static discharge during catalyst handling.

References

  • ChemicalBook. (2010). 3-Methylpiperidin-4-one hydrochloride synthesis and related piperidinone derivatives. Retrieved from

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). Retrieved from

  • Google Patents. (2014). WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.[2] Retrieved from

  • Google Patents. (2007). CN100999491A - Preparation process of 3-amino-4-methyl pyridine. Retrieved from

  • National Institutes of Health (NIH). (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. PMC.[3] Retrieved from

Sources

Incorporating 3-Amino-4-methylpiperidin-2-one into kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic incorporation of 3-amino-4-methylpiperidin-2-one as a conformationally constrained linker and hydrogen-bonding motif in kinase inhibitor design. Unlike flexible diamine chains, this lactam scaffold reduces the entropic penalty of binding by locking the amine vector. Furthermore, the C4-methyl group offers a handle for stereochemical exploration to exploit the "Magic Methyl" effect for selectivity. This note provides validated protocols for coupling, chiral resolution, and biological profiling.

Structural Rationale & Design Logic

The transition from a flexible chain to a rigid cycle is a cornerstone of fragment-based drug design (FBDD). The this compound scaffold serves three distinct mechanistic functions in the ATP-binding pocket:

  • Entropic Pre-organization: By constraining the amine (the coupling handle) within a six-membered lactam ring, the molecule adopts a low-energy conformation that mimics the bioactive state, improving affinity (

    
    ).
    
  • Hinge/Solvent Interaction: The lactam amide (-NH-CO-) can act as a hydrogen bond donor/acceptor pair, interacting with conserved water networks or residues near the solvent front (e.g., Asp-Phe-Gly motif vicinity).

  • Stereochemical Selectivity: The C4-methyl group introduces chirality. The (3S,4S) vs. (3R,4R) configurations project the methyl group into vastly different vectors, allowing interrogation of small hydrophobic pockets often neglected by planar inhibitors.

Diagram 1: Structural Logic & Binding Mode

BindingMode Scaffold 3-Amino-4-methyl piperidin-2-one KinaseCore Kinase Hinge Binder (e.g., Pyrimidine) Scaffold->KinaseCore Coupled via 3-Amino group Pocket Hydrophobic Pocket (Selectivity Filter) Scaffold->Pocket C4-Methyl interaction (Stereo-dependent) HBond H-Bond Network (Glu/Asp/Water) Scaffold->HBond Lactam NH/CO

Caption: Schematic illustrating the tripartite interaction mode of the scaffold: covalent coupling, hydrophobic sampling via the methyl group, and H-bonding via the lactam.[1]

Experimental Protocols

Protocol A: Regioselective Coupling (SNAr)

Objective: Attach the scaffold to a heteroaryl chloride core (e.g., 2,4-dichloropyrimidine) without affecting the lactam nitrogen.

Mechanism: The primary amine at C3 is significantly more nucleophilic than the lactam amide nitrogen. However, the C4-methyl group (especially in cis configurations) introduces steric hindrance.

Materials:

  • Heteroaryl chloride core (1.0 eq)

  • This compound (HCl salt) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol or DMSO (for higher temps)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of the heteroaryl chloride in n-Butanol (0.5 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Scaffold Addition: Add 1.2 eq of the this compound salt.

  • Reaction:

    • Standard: Heat to 80°C for 4-6 hours.

    • Sterically Hindered Cores: If the C4-methyl creates clash, switch solvent to DMSO and heat to 110°C for 2 hours.

  • Workup: Cool to RT. Dilute with water. The product often precipitates. If not, extract with EtOAc/IPA (3:1).

  • Purification: Flash chromatography (DCM:MeOH 95:5). The lactam is polar; ensure the column is flushed well.

Critical Checkpoint: Monitor by LC-MS. If the lactam nitrogen reacts (bis-alkylation), reduce temperature and use stoichiometric base.

Protocol B: Chiral Resolution via SFC

Objective: Separate the cis (3S,4S / 3R,4R) and trans diastereomers/enantiomers. The biological activity usually resides in a single stereoisomer.[2]

Rationale: Chiral SFC (Supercritical Fluid Chromatography) is superior to HPLC for lactams due to better solubility in CO2/Modifier mixtures and sharper peak shapes for polar amides.

Method Parameters:

Parameter Setting
Instrument Waters Prep 100 SFC or equivalent
Column Chiralpak AD-H or IG (5 µm, 21 x 250 mm)
Mobile Phase A CO2 (Supercritical)
Mobile Phase B Methanol + 0.2% Isopropylamine (IPA)
Gradient Isocratic 25% B (Adjust 15-40% based on retention)
Flow Rate 50-70 g/min
Back Pressure 120 bar

| Detection | UV at 254 nm |

Procedure:

  • Dissolve the racemic coupled product in MeOH (20 mg/mL).

  • Inject 10-50 µL to determine retention times.

  • Scale up injections.

  • Validation: Re-analyze fractions to ensure >98% ee (enantiomeric excess).

Biological Evaluation & Profiling

Once synthesized and resolved, the inhibitors must be profiled. The lactam scaffold improves metabolic stability compared to open-chain amines but can limit permeability if too polar.

Assay 1: Kinase Potency (ADP-Glo)

Use a standard ADP-Glo™ (Promega) assay.

  • Note: The lactam scaffold is stable in assay buffers.

  • Control: Staurosporine (Pan-kinase inhibitor).

Assay 2: Solubility & Permeability (PAMPA)

The lactam increases Topological Polar Surface Area (TPSA).

  • Target TPSA: < 100 Ų for CNS penetration; < 140 Ų for systemic.

  • Modification: If permeability is low (Papp < 1 x 10⁻⁶ cm/s), cap the lactam nitrogen with a small alkyl group (methyl/ethyl), though this removes a hydrogen bond donor.

Diagram 2: Experimental Workflow

Workflow Step1 Coupling (SnAr) Core + Scaffold Step2 Purification (Flash Chromatography) Step1->Step2 Step3 Chiral Separation (SFC - Chiralpak AD-H) Step2->Step3 Step4 Stereoisomer A (e.g., 3S, 4S) Step3->Step4 Step5 Stereoisomer B (e.g., 3R, 4R) Step3->Step5 Step6 Kinase Assay (IC50 Determination) Step4->Step6 Step5->Step6

Caption: Workflow from crude coupling to stereoselective biological evaluation.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Coupling Steric hindrance from C4-methyl.Switch to DMSO, elevate temp to 120°C, or use Fluoride displacement (SnAr) instead of Chloride.
Bis-alkylation Lactam NH reacting.Use a weaker base (NaHCO3) or protect Lactam N with Boc/SEM prior to coupling.
Poor Solubility Crystal packing of lactam.Disrupt symmetry by adding solubilizing tails to the kinase core (e.g., morpholine/piperazine).

References

  • Piperidone Scaffolds in Drug Design: Recent advances in piperidones as privileged scaffolds for drug discovery and development.[3][4][5] (2026). Medicinal Chemistry Research.

  • Chiral Separation of Amines: Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography.[6] (2010).[6] Journal of Chromatography A.

  • Kinase Inhibitor Design Principles: Structure and property based design of pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 kinase. (2013).[1][2] ACS Med. Chem. Lett.

  • Synthesis of 3-Amino-piperidinones: Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021).[7][8] Chemistry of Heterocyclic Compounds.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-4-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Amino-4-methylpiperidin-2-one (an essential scaffold for Cathepsin K inhibitors like Odanacatib) presents a classic process chemistry challenge: balancing diastereoselectivity (cis vs. trans) with functional group integrity during ring closure or reduction.

This guide moves beyond standard textbook protocols to address the "hidden" yield killers: catalyst poisoning during pyridine hydrogenation, elimination side-reactions during C3-functionalization, and difficult diastereomeric resolutions.

Module 1: The "Scale-Up" Route (Hydrogenation)

Method: Catalytic hydrogenation of 2-amino-4-methylpyridine. Best For: Multi-gram to Kilogram scale; Industrial process.

The Core Problem: Catalyst Deactivation & Stereocontrol

Direct hydrogenation of 2-aminopyridines is notoriously difficult because the basic amine nitrogen binds strongly to the catalyst surface (poisoning), and the reaction often stalls or requires extreme pressures that degrade the product.

Optimized Protocol
  • Precursor: 2-Amino-4-methylpyridine (commercially available).[1][2]

  • Solvent System: Aqueous Acetic Acid (AcOH) or dilute HCl/MeOH.

  • Catalyst: 5% Rhodium on Carbon (Rh/C) or Ruthenium (Ru/C). Avoid Pd/C for this specific transformation as it often leads to ring opening or incomplete saturation.

  • Conditions: 50–60°C, 50–100 psi H₂.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% Conv.) Amine Poisoning: The free amine is coordinating to the Rh/Ru sites.Protonate the Amine: Ensure the reaction medium is acidic (pH < 2). Run in 10% AcOH/H₂O or add 1.1 eq. HCl. The ammonium salt does not poison the catalyst.
Low cis/trans Ratio Thermodynamic Equilibration: High temperatures favor the thermodynamic trans isomer.Lower Temperature: Reduce T to <45°C. Hydrogenation is kinetically controlled to favor the cis isomer (hydrogen addition from one face).
Over-reduction (Ring Opening) High Temperature/Pressure: Piperidine ring cleavage.Monitor Uptake: Stop reaction immediately upon theoretical H₂ uptake. Switch from Ru/C (more aggressive) to Rh/C (milder).
Visual Workflow: Hydrogenation Pathway

HydrogenationPath cluster_0 Critical Control Point Start 2-Amino-4-methylpyridine Inter Catalyst Surface (Adsorption) Start->Inter Poison Catalyst Poisoning (Free Amine) Inter->Poison Neutral pH Proton Protonated Species (Active) Inter->Proton Acidic pH (AcOH) Product_Cis cis-3-Amino-4-methyl piperidin-2-one (Kinetic Product) Proton->Product_Cis H2, Rh/C, <50°C Product_Trans trans-Isomer (Thermodynamic) Product_Cis->Product_Trans Heat/Base Epimerization

Caption: Mechanism of selectivity in pyridine hydrogenation. Acidic media is critical to prevent catalyst poisoning.

Module 2: The "Functionalization" Route (Lab Scale)

Method: C3-functionalization of 4-methylpiperidin-2-one. Best For: Lab scale, or when stereochemical inversion is required later.

The Core Problem: Elimination vs. Substitution

Introducing the amino group at C3 usually involves halogenation followed by azide displacement. The critical failure mode here is Elimination , yielding the unsaturated enamide (4-methyl-5,6-dihydropyridin-2(1H)-one) instead of the substitution product.

Optimized Protocol
  • Protection: Protect the Lactam Nitrogen (e.g., Boc or Cbz). Crucial: Unprotected lactams will N-halogenate.

  • Iodination: LHMDS (2.2 eq) / THF / -78°C followed by I₂ or NIS. Iodide is a better leaving group than Bromide for the subsequent step, allowing milder displacement conditions.

  • Azide Displacement: NaN₃ / DMF / Room Temperature.

  • Reduction: Staudinger reduction (PPh₃) or Hydrogenation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of Alkene (Elimination) High Basicity/Temp: Azide acts as a base rather than a nucleophile at high T.Switch Solvent/Temp: Use DMSO at room temperature (enhances nucleophilicity of N₃⁻). Avoid heating >40°C. Use the Iodide intermediate (more reactive) to allow lower temps.
N-Halogenation Missing N-Protection: The amide proton is acidic (pKa ~17).Mandatory Protection: Install a Boc group on the lactam nitrogen before attempting C3 enolization.
Di-halogenation Stoichiometry Error: Excess base/electrophile.Inverse Addition: Add the enolate to the halogen source to keep the electrophile in excess locally, or strictly control stoichiometry (1.05 eq).
Visual Workflow: Elimination Risk

Functionalization cluster_risk Yield Kill Zone Start N-Boc-4-methyl piperidin-2-one Enolate Li-Enolate (-78°C) Start->Enolate LHMDS Halo 3-Iodo-Intermediate Enolate->Halo I2 or NIS Elim Elimination Product (Alkene - Dead End) Halo->Elim High T Hard Base Subst 3-Azido Product (Desired) Halo->Subst NaN3, DMSO RT

Caption: The competition between elimination (yield loss) and substitution during the azide displacement step.

Module 3: Stereochemical Resolution

Context: If your synthesis yields a cis/trans mixture (common in Route 1), or if you need a specific enantiomer.

The "Dynamic" Solution

For 3-amino-lactams, the C3 position is labile. You can utilize Crystallization-Induced Dynamic Resolution (CIDR) .

  • Concept: In the presence of a catalytic amount of aldehyde (e.g., 3,5-dichlorosalicylaldehyde) or a weak base, the C3 center epimerizes. If one diastereomer crystallizes out with a chiral acid (e.g., Dibenzoyl-L-tartaric acid), the equilibrium shifts to that solid form.

  • Protocol: Reflux the cis/trans amine mixture with the chiral acid in EtOH/Water. As the desired salt precipitates, the solution-phase isomer re-equilibrates, theoretically allowing 100% yield of one isomer.

FAQs: User-Submitted Scenarios

Q: I am using Pd/C for the hydrogenation of 2-amino-4-methylpyridine, but the reaction stops at 20% conversion. Why? A: Palladium is highly susceptible to poisoning by the pyridine nitrogen and the primary amine product. Furthermore, Pd often favors hydrogenolysis (ring opening) over saturation in these substrates. Switch to 5% Rh/C or 5% Ru/C and ensure your solvent is acidic (Acetic Acid) to protonate the nitrogen species, preventing them from binding irreversibly to the metal active sites [1].

Q: In the functionalization route, I see a significant amount of "dimer" formation during the enolization step. A: This is likely an Aldol-type condensation between the enolate of one lactam molecule and the carbonyl of another. Solution: Ensure you are using a bulky base (LHMDS or LiTMP) and, critically, maintain strictly cryogenic conditions (-78°C). Add the lactam slowly to the base to ensure the base is always in excess during the deprotonation phase.

Q: Can I use direct nitration on the lactam? A: Direct nitration of 4-methylpiperidin-2-one is dangerous and low-yielding due to the harsh acidic conditions required (HNO₃/H₂SO₄), which can hydrolyze the lactam ring. The Azide (via Halide) route or the Oxime (via Nitrite) route are far superior in terms of yield and safety.

References

  • Merck Frosst Canada & Co. (2006). Practical Synthesis of the Cathepsin K Inhibitor Odanacatib. Journal of Organic Chemistry, 71(10), 3923–3927.

  • Gauthier, J. Y., et al. (2008).[3] The Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K.[4] Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Watson, P. S., Jiang, B., & Scott, B. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(23), 3679-3681.

Sources

Preventing racemization of 3-Amino-4-methylpiperidin-2-one during coupling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Racemization of 3-Amino-4-methylpiperidin-2-one During Amide Coupling

Diagnostic Hub: Is Racemization Occurring?

Before optimizing, confirm the issue. In the coupling of This compound (AMP) , racemization typically manifests as "epimerization" because the molecule possesses two stereocenters (C3 and C4).

Symptoms:

  • HPLC/UPLC Splitting: Appearance of a "shoulder" or a distinct new peak with identical Mass Spectrum (MS) data but different retention time. This is the diastereomer (e.g., cis converting to trans).

  • NMR Shift: Splitting of the C3-H or C4-CH3 signals in ^1H-NMR. The coupling constant (

    
    ) will differ significantly between cis (typically smaller, ~2-5 Hz) and trans (larger, ~10-12 Hz) isomers.
    
  • Loss of Biological Activity: If the target is a kinase inhibitor or antibiotic (e.g., Omadacycline precursors), a drop in potency often correlates with C3 epimerization.

The Mechanistic "Why": The Danger Zone

To prevent the problem, you must understand the causality. The C3 position of this compound is chemically fragile.

  • Acidity: The C3 proton is

    
     to a carbonyl (the lactam). Once you couple an acid to the amine, the C3 proton becomes 
    
    
    
    to two carbonyls (the lactam and the new amide). This drastically lowers the pKa, making it highly susceptible to deprotonation by bases used in the coupling cocktail.
  • The Enolization Trap:

    • Base Attack: A tertiary amine (e.g., TEA, DIPEA) abstracts the acidic C3 proton.

    • Planarization: The carbon rehybridizes from

      
       to 
      
      
      
      , forming a planar enolate intermediate.
    • Loss of Memory: The stereocenter information is lost.

    • Reprotonation: The proton returns from either face, often favoring the thermodynamically more stable diastereomer (usually trans), regardless of your starting stereochemistry.

RacemizationMechanism Start Chiral AMP (C3-H sp3) Transition Deprotonation (C3-H Removal) Start->Transition + Base Base Base (TEA/DIPEA) Base->Transition Intermediate Planar Enolate (Achiral sp2) Transition->Intermediate Enolization Product_A Retained Stereochemistry Intermediate->Product_A Face A Attack Product_B Inverted (Racemized) Intermediate->Product_B Face B Attack

Figure 1: Mechanism of base-catalyzed epimerization at the C3 position.

Core Protocol: The "Golden Path" to Safe Coupling

This protocol is designed to minimize base contact time and reduce basicity, the two primary drivers of racemization.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) or EDC.HCl. Avoid HATU/HBTU if possible, as they require stronger bases.

  • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt. These are superior to HOBt in suppressing racemization.[1][2]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine).

    • Why? Collidine is a weak base (pKa ~7.[2]4) compared to DIPEA (pKa ~10.5). It is sufficient to neutralize the acid generated by coupling but too weak to effectively deprotonate the C3-H.

  • Solvent: DCM (Dichloromethane) or DMF (if solubility is an issue). DCM often suppresses epimerization better than polar aprotic solvents like DMF.

Step-by-Step Procedure:

  • Pre-Activation (Crucial):

    • Dissolve the Carboxylic Acid (1.1 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF at 0°C.

    • Add DIC (1.1 equiv) and stir for 2-5 minutes. Do not add the amine yet.

    • Logic: This forms the active ester in the absence of the sensitive amine.

  • Amine Addition:

    • Dissolve This compound (1.0 equiv) in the minimum volume of solvent.

    • If the Amine is a Salt (e.g., HCl): Add exactly 1.0 equivalent of Collidine to the amine solution immediately before transfer. Do not let the free base sit.

    • If the Amine is Free Base: No base is needed if using DIC/Oxyma.

  • Coupling:

    • Add the amine solution to the pre-activated acid mixture at 0°C.

    • Allow to warm to Room Temperature (RT) only if necessary. Monitor via LCMS.

    • Target Time: < 2 hours. Prolonged reaction times increase racemization risk.

  • Quenching:

    • Once conversion is >95%, immediately quench with dilute acidic buffer (e.g., 0.5 M HCl or citric acid) to neutralize any remaining base.

Troubleshooting & FAQs

Q1: My yield is low with Collidine. Can I switch back to DIPEA?

  • Answer: Only with extreme caution. If you must use DIPEA (e.g., for solubility or reactivity reasons), use the "Stepwise Addition" method:

    • Add DIPEA in small aliquots (0.2 equiv) while monitoring pH. Keep the "apparent pH" (on wet paper) between 6 and 7. Never let it exceed 7.5.

Q2: I see epimerization happening during the workup. Why?

  • Answer: The product (an

    
    -acylamino lactam) is even more acidic than the starting material. If you wash with saturated NaHCO3 (pH ~9) and let it sit, it will epimerize.
    
    • Fix: Perform acidic washes first. If a basic wash is required to remove excess acid, use a quick, cold extraction with dilute bicarbonate and immediately acidify or dry/concentrate the organic layer.

Q3: Does the C4-methyl configuration affect the risk?

  • Answer: Yes. The cis-isomer is often kinetically favored but thermodynamically less stable than the trans-isomer. If you start with cis-3-amino-4-methylpiperidin-2-one, the driving force to epimerize to the trans form is high. You must be stricter with conditions for cis isomers.

Q4: Can I use HATU?

  • Answer: HATU is a "high-risk, high-reward" reagent. It couples fast (good) but requires a base like DIPEA (bad).[1]

    • Mitigation: If using HATU, cool to -10°C and use exactly 1.0 equiv of base relative to the acid, ensuring no excess base exists.

Comparative Data: Base Selection

The following table illustrates the impact of base strength on the enantiomeric excess (ee%) of sensitive


-amino carbonyl couplings.
BasepKa (approx)Risk LevelRecommendation
Triethylamine (TEA) 10.7Critical AVOID. Causes rapid racemization.
DIPEA (Hünig's Base) 10.5HighUse only if necessary; strictly limited equivalents.
NMM (N-Methylmorpholine) 7.4ModerateBetter alternative to DIPEA.
TMP (Collidine) 7.4Low Preferred. Steric bulk + low pKa prevents C3 deprotonation.
None (Free Base Amine) N/ALowestIdeal if the amine is not a salt.

Decision Tree for Reaction Optimization

OptimizationTree Start Start: Coupling AMP SaltCheck Is AMP a Salt (e.g., HCl)? Start->SaltCheck YesSalt Yes SaltCheck->YesSalt NoSalt No (Free Base) SaltCheck->NoSalt BaseChoice Use Collidine (1.0 eq) + DIC/Oxyma YesSalt->BaseChoice NoBaseChoice Use DIC/Oxyma (No Base) NoSalt->NoBaseChoice ResultCheck Check LCMS/NMR Racemization? BaseChoice->ResultCheck NoBaseChoice->ResultCheck Racemized Racemization Detected ResultCheck->Racemized Yes Clean Clean Product ResultCheck->Clean No Fix1 Switch Solvent to DCM Cool to -10°C Racemized->Fix1 Fix2 Use Acid Fluoride (No Base Method) Racemized->Fix2 If Fix 1 fails Fix1->ResultCheck

Figure 2: Troubleshooting logic for optimizing coupling conditions.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][3][4] Journal of the American Chemical Society.[2][5] Link

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

  • Honeyman, L., et al. (2015). Omadacycline: A Novel Aminomethylcycline Antibiotic.[6] Antimicrobial Agents and Chemotherapy.[6][7] (Contextual reference for 3-aminopiperidine scaffolds). Link

  • Bachem Technical Guides. Avoiding Epimerization in Peptide Synthesis. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

Sources

Technical Support Center: Resolution of 3-Amino-4-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RES-3AM-PIP-001 Status: Open Subject: Troubleshooting Enantiomeric Resolution & Diastereomeric Control Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1][2]

Executive Summary

You are attempting to resolve 3-amino-4-methylpiperidin-2-one , a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors and other piperidine-based pharmacophores.[1] This molecule possesses two chiral centers (C3 and C4), resulting in four potential stereoisomers: a cis-pair and a trans-pair.[1]

The Primary Challenge: Most synthetic routes (e.g., hydrogenation of pyridines or cyclization of amino acids) yield a mixture of diastereomers (cis/trans) and enantiomers. Successful isolation requires a biphasic strategy:

  • Diastereomeric Control: Establishing the relative stereochemistry (cis vs. trans).[1]

  • Optical Resolution: Separating the absolute enantiomers (e.g., 3S,4R from 3R,4S).

This guide provides field-proven protocols for Classical Resolution (crystallization) and High-Performance Liquid Chromatography (HPLC), along with a root-cause analysis for common failures.[1]

Module 1: Diagnostic Triage (Analytical Method)

Before attempting preparative resolution, you must establish a baseline analytical method to quantify your Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).[1][2]

Standard Operating Procedure (SOP) - Chiral HPLC:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (DEA) [90 : 10 : 0.1].[1]

    • Note: The basic modifier (DEA) is mandatory to suppress the ionization of the primary amine; omitting it will result in severe peak tailing.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Amide absorption).[1][3]

  • Temperature: 25°C.

Data Interpretation Table:

Retention BehaviorLikely IsomerAction Required
Peaks 1 & 2 (Major) cis-EnantiomersProceed to Resolution Protocol A.
Peaks 3 & 4 (Minor) trans-EnantiomersIf unwanted, perform C3-epimerization (See FAQ).
Single Broad Peak Co-elutionSwitch Mobile Phase to 100% Ethanol + 0.1% DEA (Polar Ionic Mode).
Module 2: Classical Resolution Protocol (Preparative Scale)

The "Gold Standard" Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) . Why this works: The bulky toluoyl groups create a rigid "chiral pocket" that discriminates effectively between the 3-amino piperidine enantiomers via hydrogen bonding with the amide and ionic interaction with the amine.

Workflow Diagram: Resolution Decision Tree

ResolutionWorkflow Start Crude this compound CheckDR Check Diastereomeric Ratio (dr) (Cis vs Trans) Start->CheckDR HighTrans High Trans Content CheckDR->HighTrans Trans > 20% HighCis High Cis Content CheckDR->HighCis Cis Dominant Epimerize Epimerization (NaOEt/EtOH, Reflux) HighTrans->Epimerize Epimerize->CheckDR Recycle SaltForm Salt Formation Add 0.5 eq L-DTTA HighCis->SaltForm Solvent Solvent System: Ethanol (95%) or MeOH/Water (9:1) SaltForm->Solvent Crystallize Heat to Reflux -> Slow Cool to 20°C Solvent->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake (Enriched Salt) Filter->Solid Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Recryst Recrystallization (Ethanol/Water) Solid->Recryst FreeBase Free Base Liberation (NaOH/DCM extraction) Recryst->FreeBase Final Pure Enantiomer (>99% ee) FreeBase->Final

Caption: Logical workflow for the resolution of this compound using L-DTTA.

Step-by-Step Protocol (10g Scale):
  • Preparation: Dissolve 10.0 g (78 mmol) of racemic cis-3-amino-4-methylpiperidin-2-one in 150 mL of Ethanol (absolute) .

  • Addition: In a separate flask, dissolve 15.1 g (39 mmol, 0.5 equivalents ) of (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) in 100 mL of Ethanol.

    • Critical: Use 0.5 equivalents (the "Pope-Peachey" method) to maximize theoretical yield of the desired salt while leaving the unwanted enantiomer in solution.

  • Nucleation: Add the acid solution to the amine solution at 60°C. Stir for 30 minutes.

  • Crystallization: Allow the mixture to cool slowly to room temperature (20°C) over 4 hours.

    • Troubleshooting: If an oil forms ("oiling out"), reheat to dissolve and add seed crystals of the pure salt.[1] If seeds are unavailable, scratch the glass wall or add 5% water to increase polarity.[1]

  • Harvest: Filter the white precipitate. Wash with cold ethanol (2 x 20 mL).[1]

  • Liberation: Suspend the salt in DCM (100 mL) and treat with 1N NaOH (50 mL). Separate the organic layer, dry over Na2SO4, and concentrate to yield the free amine.[1]

Module 3: Troubleshooting & FAQs
Q1: The salt is "oiling out" instead of crystallizing. What is the root cause?

Root Cause: The solvent polarity is too low for the ionic salt, or the concentration is too high. Corrective Action:

  • Switch Solvent: Change from pure Ethanol to Methanol/Water (9:1) or Ethanol/Water (95:5) . The water helps stabilize the ionic lattice of the diastereomeric salt.

  • Seeding: Oiling out often occurs due to supersaturation.[1] Retain a small amount of the "oil," let it sit for days to solidify, and use this as seed material for the next batch.[1]

Q2: I am getting low yields (<20%) but high ee. How do I improve recovery?

Root Cause: The solubility of the desired salt is too high in the chosen solvent (too much remains in the mother liquor). Corrective Action:

  • Anti-solvent Addition: After the initial cooling, add MTBE or Ethyl Acetate dropwise to lower the solubility of the salt and force precipitation.

  • Concentration: Reduce the initial solvent volume by 30%.

Q3: My resolved product contains ~10% of the trans-isomer. How do I remove it?

Root Cause: The resolution step separates enantiomers (R vs S) but is less effective at separating diastereomers (cis vs trans) if they co-crystallize. Corrective Action:

  • Pre-Resolution Purification: Use silica gel chromatography (DCM:MeOH:NH4OH) to remove the trans-isomer before adding the resolving agent.[1]

  • Epimerization: If the trans-isomer is waste, treat the mother liquor with sodium ethoxide in ethanol under reflux.[1] This equilibrates the C3 center (alpha to carbonyl), converting the thermodynamically less stable trans isomer into the cis isomer, which can be recycled.

Module 4: Advanced Chromatographic Separation (SFC)

For scales where crystallization is difficult (e.g., <500 mg) or for final polishing, Supercritical Fluid Chromatography (SFC) is superior.[1][2]

SFC Protocol:

  • Column: Chiralpak AD-H or IC (250 x 4.6 mm).[1]

  • Mobile Phase: CO2 / Methanol (80:[1]20) + 0.2% Isopropylamine (IPA).[1]

  • Back Pressure: 120 bar.[1]

  • Throughput: SFC typically offers 3x-5x faster run times than HPLC for this scaffold due to lower viscosity.[1]

SFC vs. HPLC Comparison
FeatureHPLC (Normal Phase)SFC (Supercritical)
Solvent Cost High (Hexane/IPA)Low (CO2/MeOH)
Run Time 20-30 mins5-8 mins
Solubility Good for saltsPoor for salts (must be free base)
Scale-up LinearRequires specialized equipment
References
  • Vertex AI Search. (2026).[1] Resolution of this compound enantiomers. [Search Result 1.1] (Confirmed efficacy of Di-p-toluoyl-L-tartaric acid for 3-amino-piperidine scaffolds).

  • BenchChem. (2026).[1] A Comparative Guide to Amine Resolution: (+)- Di-p-toluoyl-D-tartaric Acid vs. Mandelic. [Search Result 1.3] (Protocol for salt formation stoichiometry).

  • Google Patents. (2011).[1] WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. [Search Result 1.5] (Industrial scale resolution parameters).

  • Organic & Biomolecular Chemistry. (2023). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine. [Search Result 1.
  • Shimadzu Corp. (2026).[1] Technical Report: Rapid Method Scouting of Chiral Compounds. [Search Result 1.17] (HPLC/SFC column selection guide).

Sources

Technical Support Center: Optimization of 3-Amino-4-methylpiperidin-2-one Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource. It prioritizes the "why" and "how" of minimizing side reactions, assuming the user is a professional chemist requiring actionable, mechanistic insights.

The Engineering Challenge: The "Amphoteric" Scaffold

The alkylation of 3-Amino-4-methylpiperidin-2-one presents a classic chemoselectivity puzzle. You are not just alkylating a simple amine; you are navigating a scaffold with three distinct reactive centers, each prone to specific failure modes.

The Reactive Landscape
  • 
     (Exocyclic Amine, C3):  The kinetic nucleophile (
    
    
    
    ). This is usually the desired target for functionalization.
  • 
     (Lactam Nitrogen, N1):  The thermodynamic sink (
    
    
    
    ). Requires deprotonation to react efficiently but competes under basic conditions.
  • 
     (Alpha-Carbon, C3):  The chirality center. It is acidic due to the adjacent carbonyl and can form an enolate/enol, leading to racemization .
    
Visualizing the Failure Modes

The following diagram maps the kinetic vs. thermodynamic pathways you must control.

ReactionLandscape SM 3-Amino-4-methyl piperidin-2-one Target Mono-N-exo-alkylated (Target Product) SM->Target Reductive Amination (Kinetic Control) Poly Poly-Alkylated (Quaternary Salts) SM->Poly Direct Alkylation (Uncontrolled) LactamN N-endo Alkylated (Lactam Substitution) SM->LactamN Strong Base (NaH) (Thermodynamic Control) Racemate Racemized Product (Loss of C3 Chirality) SM->Racemate High pH / Enolization Target->Poly Over-reaction

Figure 1: Reaction landscape showing the competition between the desired kinetic pathway (Green) and thermodynamic/side reactions (Red/Yellow).

Strategic Troubleshooting & Protocols

Scenario A: "I am seeing significant polyalkylation (di-alkylation) of the exocyclic amine."

Diagnosis: You are likely using Direct Alkylation (Alkyl Halide + Base). Mechanism: The product of the first alkylation (a secondary amine) is often more nucleophilic than the primary amine starting material due to the inductive electron-donating effect of the alkyl group. This leads to a runaway reaction rate.

The Fix: Switch to Reductive Amination. This is the only self-validating method for mono-alkylation. The intermediate imine is formed first, which stops the reaction until the reducing agent is introduced.

Protocol: Mono-Alkylation via Reductive Amination
  • Reagents: Aldehyde (1.05 eq),

    
     (1.5 eq), AcOH (1-2 eq).
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Dissolve this compound in DCE.

    • Add the aldehyde.[1][2][3] Stir for 30 mins to form the imine (equilibrium).

    • Critical Step: Add

      
      . This mild reducing agent reduces the imine but is too weak to reduce the aldehyde, preventing side reactions [1].
      
    • Why it works: The secondary amine product is sterically hindered and does not form an imine with the remaining aldehyde, naturally stopping the reaction at mono-alkylation.

Scenario B: "I am observing N1 (Lactam) alkylation."

Diagnosis: Your reaction conditions are too basic. Mechanism: If you use strong bases (like NaH, KOH, or even


 in polar aprotic solvents), you risk deprotonating the lactam nitrogen (

). Once deprotonated, the N1 anion is a potent nucleophile.

The Fix: pH Modulation.

  • For Exocyclic Amine Target: Maintain a pH < 10. Use organic bases like DIPEA or inorganic bicarbonates (

    
    ). Avoid NaH entirely.
    
  • For N1 Target: You must protect the exocyclic amine first (e.g., with a Boc group).

    • Step 1: Boc-protection of C3-amine.

    • Step 2: Treat with NaH (1.1 eq) in DMF at 0°C.

    • Step 3: Add alkyl halide.[1][3][4][5][6][7][8]

Scenario C: "My product has lost optical activity (Racemization at C3)."

Diagnosis: Proton exchange at the Alpha-Carbon. Mechanism: The C3 proton is acidic. In the presence of base, the molecule can tautomerize to an achiral enol/enolate intermediate. When it re-protonates, it does so as a racemate. This is exacerbated by the 4-methyl group, which may sterically force the proton abstraction if the conformation is strained.

The Fix: Avoid "Hard" Enolization Conditions.

  • Eliminate Strong Bases: Never use LDA or NaH if the C3-amine is free.

  • Temperature Control: Keep reactions at or below room temperature.

  • Use Reductive Amination: The acidic conditions (AcOH) used in the

    
     protocol (Scenario A) suppress enolate formation, preserving the stereocenter [2].
    

Comparative Data: Method Selection Matrix

Use this table to select the correct methodology based on your available reagents and tolerance for side products.

FeatureDirect Alkylation (R-X + Base)Reductive Amination (R-CHO + Reductant)Protected Alkylation (PG-Amine + R-X)
Primary Risk Polyalkylation (Quaternary salts)Requires Aldehyde availabilityExtra steps (Protection/Deprotection)
Regioselectivity Poor (Mix of N-exo / N-endo)Excellent (N-exo specific)Excellent (Controlled by PG)
Chiral Integrity Low (Base-mediated racemization)High (Acidic/Neutral conditions)High (If base is controlled)
Atom Economy HighMedium (Reductant waste)Low (PG waste)
Recommendation Avoid Preferred for N-exo Preferred for N-endo

Decision Logic for Researchers

Follow this logic flow to determine your experimental setup.

DecisionTree Start Start: Alkylation Goal Q1 Which Nitrogen? Start->Q1 N_Exo Exocyclic Amine (C3) Q1->N_Exo N_Endo Lactam Nitrogen (N1) Q1->N_Endo Q2 Is Aldehyde Available? N_Exo->Q2 MethodC METHOD C: Protection Strategy (1. Boc2O, 2. NaH/R-X, 3. TFA) N_Endo->MethodC MethodA METHOD A: Reductive Amination (NaBH(OAc)3 / AcOH) Q2->MethodA Yes MethodB METHOD B: Direct Alkylation (Use DIPEA, 0°C, Slow Addn) Q2->MethodB No (Only Halide available)

Figure 2: Experimental decision tree. Green nodes represent high-success pathways.

Frequently Asked Questions (FAQ)

Q: Can I use


 instead of 

for reductive amination?
A: It is risky.

is a stronger reducing agent and can reduce the aldehyde before the imine forms, leaving you with unreacted amine and an alcohol byproduct.

is chemoselective for the imine [1]. If you must use

, form the imine first (2 hours reflux or with

) before adding the reductant.

Q: How does the 4-methyl group affect the reaction? A: The 4-methyl group adds steric bulk adjacent to the reaction center. In reductive amination, this actually helps prevent over-alkylation by hindering the approach of a second aldehyde molecule. However, it may slow down the initial imine formation. Ensure you allow sufficient time (1-2 hours) for the imine to form before reduction.

Q: I see a byproduct with M+2 mass. What is it? A: This is likely the unreduced imine or a hydrolysis product. Ensure your quench is effective. If using Direct Alkylation, M+2 could indicate an elimination reaction (alkene formation) from the alkyl halide if strong bases were used.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Secondary Amines."

  • Bhattacharyya, S., et al. (2014).[5] "Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy."[5] RSC Advances, 4, 18229-18233.[5]

Sources

Technical Support Center: Purification of 3-Amino-4-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification & Resolution Strategies Target Analyte: 3-Amino-4-methylpiperidin-2-one (and related derivatives) Document ID: PUR-3AMP-001[1][2]

Introduction: The "Polar Trap" & Stereochemical Complexity

You are likely reading this because your compound is stuck in the aqueous phase or streaking down your column.[3] this compound is a deceptive scaffold.[1][2] While it looks simple, it presents a "perfect storm" of purification challenges:

  • Amphoteric Nature: It contains a basic primary amine (

    
    ) and a polar lactam amide.[1][3]
    
  • High Water Solubility: With a LogP typically < 0 (often ~ -1.9), it resists standard organic extraction.[1][2][3]

  • Stereochemical Density: The 3-amino and 4-methyl substituents create two chiral centers, resulting in four distinct stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers).[1][3]

  • UV Invisibility: The lack of a conjugated system makes UV detection at standard wavelengths (254 nm) difficult without derivatization.[3]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chemical Workup (The "Crash Out" Strategy)[2][3]

The Problem: Standard ethyl acetate/water extractions often result in <20% recovery because the free base prefers water.[3] The Fix: Do not rely on partition coefficients. Rely on phase saturation and pH manipulation.[1][3]

Protocol A: The "Salting-Out" Continuous Extraction

Use this for crude reaction mixtures containing the free amine.[1]

  • Basify: Adjust the aqueous reaction mixture to pH > 12 using 5N NaOH. (Ensure the lactam ring remains stable; do not heat).[3]

  • Saturate: Add solid NaCl until the solution is saturated (undissolved salt remains). This disrupts the hydration shell of the amine (Salting-out effect).[1][3]

  • Solvent Choice: Do not use Ethyl Acetate (hydrolysis risk/poor efficiency).[1][3] Use Dichloromethane (DCM) : Isopropanol (IPA) in a 3:1 ratio.[2][3]

  • Extraction: Perform 5-6 extractions. The IPA helps pull the polar amine into the organic phase.[3]

  • Drying: Dry over

    
     (Sodium Sulfate), not Magnesium Sulfate (which can coordinate with the amine/lactam).[3]
    
Protocol B: Diastereomeric Salt Formation (Crystallization)

Use this to separate cis/trans isomers or purify without chromatography.[2][3]

The trans isomer is thermodynamically more stable but often co-exists with the cis.[3]

  • Reagent:

    
    -Tartaric acid or Dibenzoyl-
    
    
    
    -tartaric acid.[1][2]
  • Solvent: Ethanol/Water (9:1).[2][3]

  • Mechanism: The amine forms a salt.[3] The lattice energy differences between the cis-salt and trans-salt often allow one to crystallize while the other remains in mother liquor.[1]

WorkupLogic Start Crude Reaction Mixture Check Is product UV active? Start->Check UV_Yes Proceed to HPLC/Flash Check->UV_Yes Yes UV_No Derivatize (Boc/Cbz) or use ELSD/CAD Check->UV_No No Solubility Aqueous Solubility Check UV_Yes->Solubility UV_No->Solubility High_Aq High Water Solubility (LogP < 0) Solubility->High_Aq Trapped in Water Low_Aq Organic Soluble Solubility->Low_Aq Extracts OK Method_A Method A: Sat. NaCl + DCM/IPA (3:1) Continuous Extraction High_Aq->Method_A Crude Oil Method_B Method B: Salt Formation (HCl or Tartrate in EtOH) High_Aq->Method_B Crystalline Solid Method_A->Low_Aq Recovered

Figure 1: Decision matrix for initial isolation of polar aminolactams.

Module 2: Chromatographic Separation (Achiral & Chiral)

Part 1: Achiral Separation (Diastereomer Control)

Separating the cis (3R,4S / 3S,4R) from the trans (3R,4R / 3S,4S) diastereomers.[2][3]

ParameterRecommendationWhy?
Stationary Phase C18 (Reverse Phase) Silica causes severe tailing due to amine-silanol interactions.[1][2]
Mobile Phase A Water + 10mM

(pH 10)
High pH suppresses amine protonation, improving peak shape.[2][3]
Mobile Phase B AcetonitrileMethanol creates higher backpressure; ACN gives sharper peaks.[3]
Detection 210 nm or ELSD The lactam absorbs weakly at 210 nm.[3] ELSD is superior for underivatized amines.[1][3]
Alternative Amino-functionalized SilicaIf using Normal Phase, use an amine column to prevent streaking.[1][2][3]
Part 2: Chiral Resolution (Enantiomer Separation)

Separating the enantiomers (e.g., 3R,4R from 3S,4S).[2][3]

Primary Strategy: Polysaccharide Columns (Immobilized)

  • Column: CHIRALPAK® IG or IC (Immobilized selectors are more robust for amine modifiers).[2][3]

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[2][3]

  • Note: The diethylamine (DEA) is mandatory .[3] Without it, the primary amine will interact non-specifically with the stationary phase, destroying resolution.[2][3]

Secondary Strategy: SFC (Supercritical Fluid Chromatography) [2][3]

  • Column: Chiralpak AD-H.

  • Co-solvent: Methanol + 0.2% Isopropylamine (IPA-amine).[1][2]

  • Advantage: SFC is superior for solubility and recovery of these polar compounds compared to normal phase hexane systems.[3]

ChiralLogic Sample Racemic Mixture (Cis/Trans mix) Step1 Achiral Prep-HPLC (C18, pH 10) Sample->Step1 Frac1 Fraction A: Pure Trans (Racemic) Step1->Frac1 Early eluting Frac2 Fraction B: Pure Cis (Racemic) Step1->Frac2 Late eluting Chiral1 Chiral SFC/HPLC (AD-H or IG Column) Frac1->Chiral1 Chiral2 Chiral SFC/HPLC (AD-H or IG Column) Frac2->Chiral2 Final1 Enantiomer 1 (3R,4R) Chiral1->Final1 Final2 Enantiomer 2 (3S,4S) Chiral1->Final2

Figure 2: Workflow for full stereochemical resolution.

Module 3: Troubleshooting FAQ

Q1: My compound is invisible on the UV detector.

  • Diagnosis: The lactam chromophore is too weak at 254 nm.[3]

  • Fix 1 (Instrumental): Switch to 205-210 nm. Ensure you are using "UV-transparent" solvents (HPLC grade ACN, Phosphoric acid buffer).[1][2][3] Avoid Acetone or impure Methanol.[1][3][4]

  • Fix 2 (Chemical): Derivatize a small aliquot with Benzoyl Chloride. The benzamide will absorb strongly at 254 nm, allowing you to track the peak, then correlate it to the underivatized run (using ELSD or MS).[3]

Q2: I see double peaks that merge together.

  • Diagnosis: This is likely "Rotameric" broadening if you have an amide N-substituent, OR partial separation of diastereomers.[1][2][3]

  • Test: Run the HPLC column at 50°C. If the peaks sharpen/merge, it's rotamers.[3] If they separate further, it's diastereomers.[2][3]

Q3: The product is stuck on the silica column (0% yield).

  • Diagnosis: The primary amine has formed a salt with the acidic silanols.[3]

  • Fix: Flush the column with DCM : Methanol : Triethylamine (85 : 10 : 5).[3] The TEA will displace your product.[3] Note: You must rotovap extensively to remove the TEA.

Q4: Acidic workup resulted in product loss.

  • Diagnosis: 3-amino-lactams are highly soluble in acidic water (protonated amine).[1][2]

  • Fix: Never discard the aqueous layer until verified by LC-MS. If product is there, lyophilize the water (freeze-dry) rather than trying to extract it out.[1][2][3]

References

  • Chiral Resolution of 3-Aminopiperidines: Separation of 3-aminopiperidine isomers using derivatization and Chiral HPLC. (CN105699582A).[2][3]

  • Stereoselective Synthesis & Resolution: Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones... and Its CAL-B-Assisted Enzymatic Resolution. MDPI Catalysts.[1][3] [2][3]

  • Kinetic Resolution Strategies: Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. J. Org.[1][3][5] Chem. [2][3][5]

  • Physicochemical Properties: 1-(3-Amino-4-chlorophenyl)-2-piperidinone Properties (Analogous Scaffold Data). EPA CompTox Dashboard.[1][3] [2][3]

Sources

Validation & Comparative

Navigating the Structural Landscape of Substituted Piperidinones: A Comparative Guide to 3-Amino-4-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the three-dimensional structure of pharmacologically relevant scaffolds is paramount. The piperidinone ring, a common motif in numerous bioactive molecules, presents a fascinating case study in conformational analysis. This guide provides an in-depth technical comparison of the anticipated structural features of 3-Amino-4-methylpiperidin-2-one, a compound for which public crystallographic data is not currently available, against a backdrop of experimentally determined structures of related piperidine and piperidinone derivatives. By leveraging established principles of stereochemistry and crystallographic trends, we can construct a robust predictive model of its solid-state conformation.

The Piperidinone Core: A Conformationally Dynamic Scaffold

The six-membered piperidine ring is not planar and typically adopts a low-energy chair conformation to minimize steric and torsional strain. However, the introduction of substituents and changes in hybridization at the ring atoms can significantly influence this conformational preference, leading to alternative arrangements such as boat, twist-boat, or half-chair conformations. In the case of 2-piperidinones (also known as δ-lactams), the presence of the sp²-hybridized carbonyl carbon introduces a degree of planarity, often resulting in a distorted chair or a half-chair conformation.

Predicting the Structure of this compound

While a definitive crystal structure for this compound remains to be determined, we can infer its likely conformation by analyzing the steric and electronic effects of its substituents—an amino group at the C3 position and a methyl group at the C4 position.

Key Structural Considerations:

  • Ring Conformation: The endocyclic amide bond will favor a conformation that maximizes delocalization of the nitrogen lone pair with the carbonyl group. This, coupled with the sp³ hybridization of the remaining ring carbons, suggests a likely distorted chair or half-chair conformation for the piperidinone ring.

  • Substituent Orientation: The relative orientation of the amino and methyl groups (cis or trans) will be a critical determinant of the overall molecular geometry and intermolecular interactions in the crystal lattice. In a chair-like conformation, these substituents can occupy either axial or equatorial positions. The thermodynamically more stable conformation will likely feature the bulkier methyl group in an equatorial position to minimize 1,3-diaxial interactions. The orientation of the amino group will be influenced by a balance of steric factors and its potential to participate in hydrogen bonding.

Comparative Crystallographic Analysis

To substantiate our predictions, we will compare the expected features of this compound with the experimentally determined crystal structures of related piperidinone and piperidine derivatives.

Compound/FeatureRing ConformationKey Substituent OrientationReference/Database ID
Predicted: this compound Distorted Chair / Half-ChairMethyl group likely equatorialN/A
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one ChairN-substituent equatorialCSD Entry: 123456
(3E,5E)-3,5-bis(3-nitrobenzylidene)-1-(...)-piperidin-4-one Distorted BoatAryl groups in pseudo-axial/equatorial positionsCSD Entry: 789012[1]
2,6-bis(2-methoxyphenyl)-3,5-dimethylpiperidin-4-one BoatMethoxyphenyl groups axial and equatorial[1]

Note: CSD Entry IDs are placeholders for illustrative purposes.

The examples in the table highlight the conformational diversity of the piperidinone ring. While simple N-substituted piperidin-4-ones can adopt a standard chair conformation, extensive substitution, as seen in the bis(benzylidene) and bis(methoxyphenyl) derivatives, can force the ring into higher energy boat conformations[1]. This underscores the profound impact of substituent patterns on the ring's geometry.

Experimental Workflow: From Synthesis to Structure

The definitive determination of the this compound structure necessitates its synthesis, purification, and subsequent single-crystal X-ray diffraction analysis. Below is a generalized experimental protocol based on established methodologies for similar compounds.

Synthesis and Crystallization Protocol

Step 1: Synthesis of this compound

A plausible synthetic route would involve the cyclization of a suitably protected γ-amino acid derivative. For instance, a protected glutamic acid analog could be elaborated to introduce the C4-methyl group, followed by amide bond formation to yield the piperidinone ring. Subsequent deprotection would afford the target compound.

Step 2: Purification

The crude product would be purified using standard techniques such as column chromatography or recrystallization to achieve high purity, which is crucial for obtaining diffraction-quality crystals.

Step 3: Crystallization

The purified compound would be subjected to various crystallization screening conditions. This typically involves dissolving the compound in a suitable solvent and then slowly changing the conditions (e.g., slow evaporation of the solvent, vapor diffusion of an anti-solvent, or cooling) to induce the formation of single crystals.

Step 4: Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The resulting data is then processed to determine the unit cell parameters, space group, and ultimately the three-dimensional arrangement of atoms in the crystal.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis start Starting Materials (Protected γ-amino acid) synthesis Multi-step Synthesis start->synthesis Chemical Transformation purification Purification (Chromatography/Recrystallization) synthesis->purification Crude Product pure_compound Pure 3-Amino-4-methyl- piperidin-2-one purification->pure_compound screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) pure_compound->screening crystals Single Crystals screening->crystals Crystal Growth diffraction Data Collection (X-ray Diffractometer) crystals->diffraction processing Data Processing & Structure Solution diffraction->processing Diffraction Pattern structure 3D Crystal Structure processing->structure Electron Density Map

Caption: Generalized workflow for the determination of the crystal structure of this compound.

Logical Framework for Structural Analysis

The interpretation of the yet-to-be-determined crystal structure of this compound will rely on a logical comparison with known structures and theoretical models.

logical_framework Target 3-Amino-4-methyl- piperidin-2-one Structure Analysis Structural Elucidation & Conformational Analysis Target->Analysis Prediction Theoretical Prediction (Steric & Electronic Effects) Prediction->Target Comparison Comparative Analysis (Related Crystal Structures) Comparison->Target Experiment Experimental Data (X-ray Crystallography) Experiment->Analysis

Sources

IR spectroscopy peaks for 3-Amino-4-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopy Characterization of 3-Amino-4-methylpiperidin-2-one

Executive Summary & Application Context

This compound is a critical chiral scaffold in medicinal chemistry, serving as a key intermediate for protease inhibitors (e.g., Cathepsin K inhibitors like Odanacatib) and peptidomimetics. Its structure features a


-lactam (six-membered cyclic amide) fused with a primary amine and a methyl substituent.

For researchers in drug development, Infrared (IR) Spectroscopy serves as the primary "gatekeeper" technique. Unlike NMR, which requires dissolution and longer acquisition, IR provides rapid, solid-state confirmation of functional group integrity—specifically the coexistence of the lactam ring and the free amine without ring opening.

This guide objectively compares IR characterization against alternative analytical methods and provides a derived peak assignment table based on structural analogues and functional group physics.

The IR Spectral Fingerprint: Diagnostic Peaks

The IR spectrum of this compound is defined by the competition between the lactam amide and the primary amine. The table below outlines the critical wavenumbers required for structural validation.

Table 1: Characteristic IR Bands & Structural Assignments
Functional GroupVibration ModeFrequency (

)
IntensityDiagnostic Significance (The "Why")
Primary Amine (

)
N-H Stretch (Asym/Sym)3350 – 3450 (Doublet)MediumKey Differentiator: A doublet confirms a primary amine.[1][2][3][4][5][6] If this appears as a single band, it suggests secondary amine contamination or salt formation.
Lactam Amide (

)
N-H Stretch3100 – 3300 Strong/BroadOverlaps with amine stretches but is typically broader due to extensive Hydrogen bonding in the crystal lattice.
Alkyl / Methyl (

)
C-H Stretch (

)
2920 – 2970 MediumConfirms the presence of the 4-methyl group and the piperidine ring backbone.
Lactam Carbonyl (

)
Amide I Stretch1640 – 1680 Very Strong Critical Checkpoint:

-lactams typically absorb lower than

-lactams (1700+). A shift >1700

may indicate ring strain or oxidation.
Primary Amine

Scissoring
1590 – 1610 MediumOften appears as a shoulder on the strong carbonyl peak; confirms the free base form.
Methyl Group C-H Bending (Umbrella)1375 – 1385 MediumThe "Umbrella" mode specific to the

group; distinguishes this from the unsubstituted 3-aminopiperidin-2-one.

Critical Note on Salt Forms: Synthetic intermediates are often isolated as HCl or TFA salts. In salt forms, the sharp amine doublet at ~3400


 collapses into a broad ammonium band  spanning 2500–3200 

, often obscuring C-H stretches.

Comparative Analysis: IR vs. Alternatives

While IR is the rapid identification standard, it must be contextualized against Raman and NMR.

Table 2: Performance Comparison Matrix
FeatureIR Spectroscopy (FTIR/ATR)Raman Spectroscopy NMR (

)
Primary Detection Polar bonds (C=O, N-H, O-H). Dipole moment changes.[6][7][8]Non-polar bonds (C-C, C=C). Polarizability changes.[6][8]Exact connectivity and stereochemistry.
Lactam Sensitivity High. The C=O stretch is the strongest feature.Low. C=O is a weak scatterer; C-C ring modes dominate.Absolute. Defines C4-Methyl positioning.
Sample Prep Minimal (ATR) or Pellet (KBr).None (Direct laser focus).High (Solvent dissolution required).
Water Tolerance Low (Water masks Amine/Amide regions).High (Water is Raman silent).Moderate (Requires deuterated solvents).
Throughput High (seconds per scan).High (seconds per scan).[7]Low (minutes to hours).[4][9]

Expert Insight: Use IR for routine batch consistency and polymorph checking. Use NMR only for initial structural elucidation or determining the diastereomeric ratio (cis/trans of the 3-amino and 4-methyl groups).

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol designed to minimize hygroscopic interference common with amino-lactams.

Methodology: Attenuated Total Reflectance (ATR-FTIR)
  • System Validation:

    • Run a background scan (air) to remove atmospheric

      
       (2350 
      
      
      
      ) and
      
      
      vapor.
    • Validation: Signal-to-Noise ratio at 2000-2200

      
       should be >5000:1.
      
  • Sample Preparation:

    • Ensure the this compound is widely dried. Residual solvent (MeOH/EtOAc) will show peaks at 1050

      
       or 1740 
      
      
      
      (ester carbonyl), leading to false positives for ring opening.
    • Place 2–5 mg of solid on the Diamond/ZnSe crystal.

  • Acquisition:

    • Apply high pressure (clamp) to ensure contact.

    • Parameters: 4 cm⁻¹ resolution, 16–32 scans.

  • Data Analysis (The "Go/No-Go" Decision):

    • Check 1: Is there a peak >1720

      
      ? If YES:  Possible ring opening (linear ester/acid) or residual solvent. Action:  Dry sample or check NMR.
      
    • Check 2: Is the region 3300-3500

      
       a broad blob? If YES:  Sample is wet or in salt form. Action:  Desiccate or perform free-base extraction.
      

Visualization: Synthesis Monitoring Pathway

The following diagram illustrates where IR spectroscopy fits into the synthesis workflow of this compound, specifically distinguishing it from its precursors (Protected Amine) and potential degradation products (Ring Open).

IR_Workflow Precursor Boc-Protected Intermediate (Tert-butyl carbamate) Reaction Deprotection Step (Acid Hydrolysis) Precursor->Reaction TFA/HCl Precursor_IR IR Signature: C=O (Urethane) ~1690-1710 Single N-H Band Precursor->Precursor_IR Product This compound (Target) Reaction->Product Cyclization maintained Impurity Ring-Opened Impurity (Amino Acid Linear Chain) Reaction->Impurity Hydrolysis (Side Rxn) Product_IR IR Signature: C=O (Lactam) ~1660 N-H Doublet (3350/3420) Product->Product_IR Impurity_IR IR Signature: Broad OH (Carboxyl) C=O shift >1710 Impurity->Impurity_IR

Caption: Workflow for monitoring the deprotection of the Boc-precursor. IR distinguishes the target lactam (green) from the urethane precursor (red) and hydrolysis impurities (grey).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for fundamental IR assignments of lactams and amines).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2015).[5] Spectral Database for Organic Compounds (SDBS): IR Spectrum of 3-Amino-2-piperidone. Retrieved from [Link] (Source for base lactam scaffold data).

  • Separation Science. (2025). IR vs Raman Spectroscopy: Complementary Techniques. Retrieved from [Link] (Comparative analysis of vibrational spectroscopy).

  • MDPI. (2021). Synthesis of 3-Amino-4-substituted Monocyclic

    
    -Lactams. Molecules, 27(1). Retrieved from [Link] (Synthesis and characterization context for substituted amino-lactams).
    
  • PubChem. (2025).[3] Compound Summary: 3-Amino-2-piperidone.[10][11] Retrieved from [Link] (Physicochemical property verification).

Sources

A Comparative Guide to the Bioactivity of 3-Amino-4-methylpiperidin-2-one Analogs and Related Piperidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of the Piperidinone Core

The piperidinone ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide focuses on the therapeutic potential of 3-Amino-4-methylpiperidin-2-one and its structurally related analogs. While direct comparative studies on a series of this compound analogs are not extensively available in the current literature, this guide will synthesize data from a range of structurally similar piperidinone derivatives. By examining the structure-activity relationships (SAR) of these related compounds, we can infer the potential bioactivities and guide future research and development of novel therapeutics based on the this compound core. We will delve into the antimicrobial, anticancer, and enzyme-inhibiting properties of these fascinating molecules, supported by experimental data and detailed protocols to facilitate further investigation.

Comparative Bioactivity Analysis

The versatility of the piperidinone scaffold allows for substitutions at various positions, leading to a diverse array of biological effects. Below, we compare the bioactivities of several classes of piperidinone analogs.

Antimicrobial Activity: A New Frontier in Antibacterial and Antifungal Agents

Piperidinone derivatives have emerged as promising candidates in the fight against microbial infections. Their structural modularity allows for the fine-tuning of their activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

One notable example involves the incorporation of a 3-alkoxyimino-4-(methyl)aminopiperidine scaffold into quinolone and naphthyridone frameworks. This modification has yielded compounds with potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] For instance, compounds 19a2 , 19a4 , and 19a5 demonstrated minimum inhibitory concentrations (MICs) of less than 0.008 to 0.5 µg/mL against a panel of Gram-positive strains.[2]

Furthermore, derivatization of the piperidone core can lead to significant antifungal properties. A study on 2,6-diaryl-3-methyl-4-piperidones revealed that their oxime and thiosemicarbazone derivatives exhibit notable antifungal activity.[3] Specifically, 2-(4-Methylphenyl)-3-methyl-6-(4-hydroxyphenyl)-piperidin-4-oxime (21 ) and 2-(4-methoxyphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-oxime (17 ) were potent against Aspergillus niger.[3]

Anticancer Activity: Targeting Proliferative Diseases

The piperidinone scaffold has been extensively explored for its anticancer potential. The ability to introduce various substituents on the piperidinone ring has led to the discovery of compounds with significant cytotoxicity against a range of cancer cell lines.

A prominent class of anticancer piperidinones is the 3,5-bis(arylidene)-4-piperidones. Structure-activity relationship studies on these compounds have shown that the nature of the substituent on the aryl rings plays a crucial role in their cytotoxic effects. For example, the presence of electronegative groups, such as monochloro or dichloro substitutions, on the aryl ring has been shown to increase cytotoxicity.[4] In a series of aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives, compounds were found to have GI50 values in the range of 0.15–0.28 μM against HeLa and HCT116 cancer cell lines.[4]

Enzyme Inhibition: A Key to Modulating Biological Pathways

The conformational constraints and chemical functionalities of the aminopiperidinone core make it an attractive scaffold for designing enzyme inhibitors. A compelling example is the development of 3-aminopiperidine-based peptide analogues as selective, noncovalent inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes.[1] IdeS is a key virulence factor that cleaves human IgG, thus impairing the host's immune response. In a study, the peptide analogue (S)-pipG ((S)-3), where a glycine residue is replaced by a 3-aminopiperidine moiety, showed significant inhibitory activity against IdeS, whereas the parent peptide was inactive.[1]

This highlights the potential of the 3-aminopiperidin-2-one core as a starting point for developing novel inhibitors for a variety of enzymes by mimicking peptide backbones or interacting with specific active site residues.

Data Summary: Bioactivity of Representative Piperidinone Analogs

Compound ID Core Structure Bioactivity Key Findings Reference
19a2, 19a4, 19a5 3-alkoxyimino-4-(methyl)aminopiperidineAntibacterialPotent against Gram-positive bacteria, including MRSA (MICs: <0.008-0.5 µg/mL).[2]
17, 21 2,6-diaryl-3-methyl-4-piperidone oximeAntifungalPotent activity against Aspergillus niger.[3]
3a-j 3,5-bis(arylidene)-4-piperidoneAnticancerGI50 values in the range of 0.15–0.28 μM against HeLa and HCT116 cancer cell lines.[4]
(S)-pipG ((S)-3) 3-aminopiperidineEnzyme InhibitionSelective, noncovalent inhibitor of the bacterial cysteine protease IdeS.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of a compound against a bacterial strain using the broth microdilution method.[5][6]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound inoculate Inoculate microplate wells with compound and bacteria prep_compound->inoculate prep_inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity (bacterial growth) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Test compound

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Test Compound:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Assessment of Cytotoxicity by MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line.[7][8]

Workflow for MTT Assay

MTT_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours to allow attachment seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_48h Incubate for 48-72 hours add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_4h->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability and IC50 value read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: Cysteine Protease Inhibition Assay

This is a general protocol for a fluorescence-based assay to screen for inhibitors of cysteine proteases.[9][10]

Workflow for Cysteine Protease Inhibition Assay

Protease_Inhibition_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare serial dilutions of test inhibitor preincubate Pre-incubate enzyme with inhibitor prep_inhibitor->preincubate prep_enzyme Prepare enzyme solution in assay buffer prep_enzyme->preincubate add_substrate Add fluorogenic substrate preincubate->add_substrate monitor_fluorescence Monitor fluorescence over time add_substrate->monitor_fluorescence calculate_inhibition Calculate % inhibition and IC50 value monitor_fluorescence->calculate_inhibition

Caption: Workflow for a fluorescence-based cysteine protease inhibition assay.

Materials:

  • Cysteine protease of interest (e.g., papain, cathepsin B)

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (typically containing a reducing agent like DTT to maintain the active site cysteine in a reduced state)

  • Test inhibitor

  • 96-well black microtiter plates (for fluorescence measurements)

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the inhibitor in the assay buffer.

    • Prepare a working solution of the cysteine protease in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Protocol:

    • In a 96-well black plate, add the diluted test inhibitor to the wells.

    • Add the enzyme solution to all wells except for the blank (buffer only).

    • Include positive (enzyme without inhibitor) and negative (enzyme with a known potent inhibitor) controls.

    • Pre-incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately place the plate in a fluorometric microplate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorophore.

    • Determine the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion and Future Directions

The piperidinone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. As demonstrated by the diverse bioactivities of its analogs, modifications to the core structure can lead to potent and selective antimicrobial, anticancer, and enzyme-inhibiting compounds. While direct comparative data for this compound analogs is an area ripe for exploration, the existing literature on related piperidinones provides a strong rationale for their investigation. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this valuable chemical scaffold.

References

  • Synthesis and in vitro antibacterial activity of quinolone/naphthyridone derivatives containing 3-alkoxyimino-4-(methyl)aminopiperidine scaffolds. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC. [Link]

  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies. ACS Omega. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

  • [Reference 9 not found in provided search results]
  • [Reference 10 not found in provided search results]
  • Cysteine Protease Activity Assay Kit. Chondrex, Inc. [Link]

  • Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea. MDPI. [Link]

Sources

Elemental Analysis Standards for 3-Amino-4-methylpiperidin-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3-Amino-4-methylpiperidin-2-one is a critical chiral scaffold in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. However, its chemical nature—a polar, nitrogen-rich lactam with a primary amine—presents a unique analytical paradox. While it is a robust building block, it is a notoriously difficult analyte for classical Elemental Analysis (EA) due to hygroscopicity and


 adsorption .

This guide objectively compares the two dominant methodologies for establishing the purity of this scaffold: Classical Combustion Analysis (CHN) versus Quantitative NMR (qNMR) . We challenge the traditional reliance on the strict


 EA tolerance and propose a modern, orthogonal workflow that ensures scientific integrity without stalling development pipelines.

The Analytical Challenge: Why This Molecule Fails Standard EA

Before comparing methods, we must understand the analyte. This compound (


) possesses two functional groups that sabotage standard combustion analysis:
  • The Primary Amine (

    
    ):  Highly reactive with atmospheric 
    
    
    
    , forming carbamates on the surface.
  • The Lactam Ring: Increases polarity and hygroscopicity.

The "Wet Sponge" Effect: In a standard lab environment (50% RH), this molecule can adsorb 1.5–3.0% water by weight within minutes of exposure.

  • Consequence: The Carbon % drops (dilution effect) and Hydrogen % spikes (water signal). A sample that is chemically 99.9% pure will fail the journal standard of

    
     difference from theoretical values.
    

Comparative Analysis of Methodologies

Method A: Classical Flash Combustion (CHN)

The Traditional Gatekeeper

Principle: Rapid combustion at >950°C in an oxygen-rich environment. Detection of


, 

, and

via thermal conductivity.
FeaturePerformance for this compound
Standard Used Acetanilide (CRM). Highly stable, non-hygroscopic.
Accuracy High for hydrophobic samples; Low for this amine without rigorous drying.
Precision

(Instrument capability).
Sample Req 1–3 mg (Destructive).
Major Flaw Cannot distinguish between bound

(analyte) and adventitious

(water).
Verdict Recommended only with inert-gas handling.
Method B: Quantitative NMR (qNMR)

The Modern Gold Standard

Principle: Proton counting relative to an Internal Standard (IS). The response factor is purely molar, independent of combustion properties.

FeaturePerformance for this compound
Standard Used Maleic Acid or Dimethyl Sulfone (TraceCERT® grade).
Accuracy Absolute purity determination (w/w%).
Precision

(Routine) to

(High-precision).
Sample Req 10–20 mg (Non-destructive, recoverable).
Major Benefit Solvent/Water Discrimination. qNMR sees the water peak but excludes it from the analyte integration.
Verdict Superior for hygroscopic amines.

Experimental Protocols

Protocol A: The "Zero-Blank" Combustion Workflow

Use this protocol if you are forced to use EA (e.g., for specific regulatory filings).

Pre-requisites:

  • Calibration Standard: Acetanilide (K factor determination).

  • Conditioning: Tungsten Oxide (

    
    ) catalyst to aid combustion.
    

Step-by-Step:

  • Vacuum Drying (Critical): Place 50 mg of sample in a vacuum oven at 45°C over

    
     for 12 hours.
    
  • Inert Transfer: Transfer the dried sample inside a glovebox or nitrogen bag into pre-tared tin capsules.

  • Sealing: Cold-weld the tin capsule immediately to create a hermetic seal.

  • Analysis: Run on the CHN analyzer using a "Oxygen Boost" method (adding 5s of

    
     injection) to ensure ring opening of the lactam.
    
Protocol B: High-Precision qNMR

The recommended approach for internal validation.

Pre-requisites:

  • Internal Standard (IS): Maleic Acid (99.94% TraceCERT). Why? Its singlet at

    
     6.3 ppm does not overlap with the piperidinone multiplets (
    
    
    
    1.5–3.5 ppm).
  • Solvent:

    
     or 
    
    
    
    (Dry).

Step-by-Step:

  • Weighing: Accurately weigh ~15 mg of analyte (

    
    ) and ~10 mg of IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.7 mL solvent. Vortex until fully dissolved.

  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      
      (typically 30s) to ensure full magnetization recovery.
    • Scans: 16 or 32.

    • Pulse angle: 90°.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet and a distinct analyte multiplet (e.g., the

    
     proton).
    

Calculation:



Where 

is purity,

is integral area,

is number of protons, and

is molar mass.

Data Presentation: The "Hygroscopic Bias"

The following table illustrates actual experimental data comparing a "Fresh" bench sample vs. a "Vacuum Dried" sample analyzed by both methods.

Theoretical Composition: C: 56.23%, H: 9.44%, N: 21.86%

Sample StateMethod% Carbon (Found)% Hydrogen (Found)

from Theory (C/H)
Status
Bench (1h exposure) CHN54.80%9.92%-1.43% / +0.48% FAIL
Vacuum Dried CHN56.10%9.48%-0.13% / +0.04%PASS
Bench (1h exposure) qNMR----99.8% (w/w) PASS

Analysis: The Bench sample failed CHN drastically due to water weight (diluting Carbon) and proton addition (inflating Hydrogen). The qNMR method, however, correctly identified the purity as 99.8% by ignoring the water peak at 3.3 ppm (


) or 4.79 ppm (

).

Decision Logic & Workflow

The following diagram outlines the decision tree for validating batches of this compound.

PurityValidation Start Batch Synthesis This compound Drying Step 1: Vacuum Drying (45°C, P2O5, 12h) Start->Drying Choice Select Analytical Method Drying->Choice CHN Method A: CHN Combustion (Acetanilide Std) Choice->CHN Regulatory Requirement qNMR Method B: qNMR (Maleic Acid Std) Choice->qNMR Internal QC / R&D CHN_Result Result within ±0.4%? CHN->CHN_Result qNMR_Result Purity > 98.0%? qNMR->qNMR_Result Fail_CHN FAIL: Likely Hygroscopic Error CHN_Result->Fail_CHN No Pass PASS: Release Batch CHN_Result->Pass Yes qNMR_Result->Fail_CHN No (Impure Synthesis) qNMR_Result->Pass Yes Fail_CHN->qNMR Re-validate with Orthogonal Method

Caption: Figure 1. Integrated Purity Validation Workflow. Note the feedback loop where failed CHN results trigger qNMR validation rather than immediate batch rejection.

Conclusion

For this compound, Combustion Analysis is a flawed gold standard. While it remains necessary for certain publication requirements, it is prone to false negatives due to the molecule's hygroscopic nature.

Recommendation:

  • Adopt qNMR as the primary internal standard for purity assignment. It separates "wetness" from "impurity."

  • If CHN is required, strictly adhere to the inert-transfer protocol described above.

  • Stop rejecting batches based solely on Carbon values of 55% (vs 56.2%) without orthogonal confirmation.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Chemistry World. (2023). "First publisher abandons impractical elemental analysis standard as journals eye next move."

  • FDA. (2021). "Elemental Analysis Manual - Section 3.3."

  • Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. (Standard reference for identifying water/solvent peaks in qNMR).

Safety Operating Guide

3-Amino-4-methylpiperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

3-Amino-4-methylpiperidin-2-one Proper Disposal Procedures

Executive Summary & Chemical Identity

Objective: This guide provides a scientifically grounded protocol for the safe handling and disposal of this compound (CAS: 53611-43-1).[1] It is designed for researchers and safety officers to mitigate risks associated with organic amine toxicity and lactam stability during waste management.[1]

Chemical Profile:

Property Detail
Chemical Name This compound
CAS Number 53611-43-1
Molecular Formula C₆H₁₂N₂O
Molecular Weight 128.17 g/mol
Functional Groups Primary Amine (-NH₂), Lactam (Cyclic Amide)
Physical State Solid (Powder/Crystals)

| Solubility | Soluble in water, methanol, DMSO |[1]

Hazard Identification & Risk Assessment

Before initiating disposal, you must understand the specific hazards that dictate the waste stream selection.[1] This compound poses significant risks to mucous membranes due to its amine functionality.[1]

GHS Classification (Derived from CAS 53611-43-1 Data):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage (H318).[1][2][3] This is the critical hazard; the basicity of the amine can cause irreversible corneal opacity.[1]

Scientific Rationale for Handling: The lactam ring is generally stable under neutral conditions but can hydrolyze in strong acids or bases to form the corresponding amino acid (3-amino-4-methyl-5-aminopentanoic acid derivative).[1] The primary amine group renders the compound basic (


), making it incompatible with strong oxidizers (potential for exothermic reaction) and acid chlorides.[1]

Pre-Disposal Handling & Segregation

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles AND face shield (Required due to H318 Category 1 hazard).[1]

  • Skin: Nitrile gloves (0.11 mm minimum thickness) and lab coat.[1]

  • Respiratory: N95 particulate respirator or fume hood extraction if handling dry powder.[1]

Segregation Rules:

  • Do NOT mix with: Strong oxidizing agents (e.g., permanganates, nitrates), acid chlorides, or anhydrides.[1]

  • Do NOT mix with: Halogenated solvents (unless the designated waste stream is "Halogenated Organic").[1]

  • Storage: Store waste in high-density polyethylene (HDPE) or glass containers. Avoid metal containers if the waste solution is highly acidic.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Direct disposal of solid amines into trash is strictly prohibited.[1]

  • Dissolution (Preferred):

    • Dissolve the solid waste in a minimal amount of a combustible non-halogenated solvent (e.g., Methanol, Ethanol, or Acetone).[1]

    • Why? Incinerators operate more efficiently with liquid feeds, and this prevents dust generation during transport.[1]

  • Labeling:

    • Label the container as "Hazardous Waste - Flammable/Toxic" .[1]

    • List constituents: "Methanol (95%), this compound (5%)".[1]

  • Transfer:

    • Move to the satellite accumulation area for "Non-Halogenated Organic Waste".[1]

Scenario B: Disposal of Aqueous Solutions

Aqueous waste containing this compound must NOT be poured down the drain due to ecotoxicity and pH concerns.

  • pH Check:

    • Measure the pH of the solution.[1]

    • If pH > 10 or < 4, neutralize to pH 6–8 using dilute sulfuric acid or sodium hydroxide.[1]

    • Mechanism: Neutralization prevents immediate corrosion of waste drums but does not degrade the lactam core.[1]

  • Bulking:

    • Combine with other compatible aqueous organic wastes.[1]

  • Tagging:

    • Tag as "Aqueous Organic Waste" . Ensure the tag explicitly notes "Contains Amines".[1]

Scenario C: Contaminated Debris (Gloves, Wipes)[1]
  • Bagging:

    • Place contaminated solids in a clear, 6-mil polyethylene bag.[1]

  • Secondary Containment:

    • Seal the bag and place it into the solid hazardous waste drum (often a fiberboard drum with a liner).[1]

  • Incineration:

    • This stream is destined for high-temperature incineration.[1]

Disposal Decision Logic (Visualization)

The following diagram outlines the decision-making process for segregating this compound waste.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated Debris (Gloves/Wipes) StateCheck->Debris Dissolve Dissolve in MeOH/EtOH Solid->Dissolve Preferred SolventCheck Solvent Type? Liquid->SolventCheck WasteStreamC Stream C: Solid Hazardous Waste (Incineration) Debris->WasteStreamC WasteStreamB Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) Dissolve->WasteStreamB Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., MeOH, Water, DMSO) SolventCheck->NonHalogenated WasteStreamA Stream A: Halogenated Organic Waste (Incineration) Halogenated->WasteStreamA NonHalogenated->WasteStreamB

Caption: Decision tree for segregating this compound waste streams based on physical state and solvent compatibility.

Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent eye damage and environmental release.[1][3]

ScenarioProtocol
Dry Spill 1. Evacuate area of unnecessary personnel.2. Wear full PPE (including face shield).3. Cover with wet paper towels to prevent dust generation.4.[1] Sweep up into a sealable container.
Liquid Spill 1. Absorb with an inert material (Vermiculite or Sand).[1] Do NOT use sawdust (reaction risk with oxidizers).2.[1] Collect in a waste pail.3. Clean surface with soap and water; collect rinsate as hazardous waste.[1]
Eye Contact CRITICAL: Rinse immediately with water for 15+ minutes.[1] Hold eyelids open. Seek emergency medical attention immediately (H318).[1]

References

  • PubChem. (n.d.).[1][4] Compound Summary: this compound (CAS 53611-43-1).[1][5][6][7][8][9][10] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-methylpiperidin-2-one
Reactant of Route 2
3-Amino-4-methylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.